Boc-Lys(2-Picolinoyl)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBMDLPFTOIHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of Boc-Lys(2-Picolinoyl)-OH Remains Elusive
Despite its availability as a chemical reagent and its classification as a protected amino acid derivative with potential applications in drug development, detailed information regarding the specific mechanism of action, cellular targets, and signaling pathways of Boc-Lys(2-Picolinoyl)-OH is not publicly available in the current scientific literature.
This compound, a derivative of the essential amino acid L-lysine, features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group and a 2-picolinoyl moiety attached to its ε-amino group. This structural arrangement makes it a valuable building block in peptide synthesis, allowing for the controlled and site-specific incorporation of a modified lysine residue into a peptide chain. The picolinoyl group, a derivative of picolinic acid, may also confer unique properties to the molecule, such as altered solubility or metal-chelating abilities, which could be explored in the design of novel therapeutic agents.
While the primary and well-documented application of this compound lies in the realm of synthetic chemistry, its biological activity remains largely uncharacterized. Extensive searches of scientific databases and commercial supplier information have failed to yield any studies detailing its specific molecular interactions, enzymatic inhibition, or effects on cellular signaling cascades.
A Landscape Devoid of Data
For researchers, scientists, and drug development professionals seeking to understand the intrinsic biological effects of this compound, the current landscape is sparse. There is a notable absence of:
-
Quantitative Data: No published IC50, EC50, or other quantitative metrics are available to describe the potency or efficacy of this compound against any biological target.
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Cellular Targets: The specific proteins, enzymes, receptors, or other cellular components with which this molecule might interact have not been identified.
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Signaling Pathways: There is no information to suggest that this compound modulates any known signaling pathways within a cell.
-
Experimental Protocols: Detailed methodologies for assessing the biological activity of this compound are not available, as no such studies have been published.
Potential Avenues for Future Investigation
Given the structural features of this compound, several avenues of research could be pursued to elucidate its potential mechanism of action.
Hypothetical Research Workflow:
Caption: A hypothetical workflow for investigating the biological activity of this compound.
The 2-picolinoyl group is of particular interest as picolinic acid and its derivatives are known to be involved in various biological processes, including immunological responses and as metal chelators. This suggests that this compound could potentially act as an inhibitor of metalloenzymes or modulate cellular pathways sensitive to metal ion concentrations. However, without experimental data, this remains speculative.
An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-Boc-Nε-(2-Picolinoyl)-L-lysine, a specialized amino acid derivative crucial in peptide synthesis and drug development.
Core Chemical Properties
Nα-Boc-Nε-(2-Picolinoyl)-L-lysine, also known as Boc-Lys(2-Pico)-OH, is a derivative of the essential amino acid L-lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group and a 2-picolinoyl group protecting the epsilon-amino group of the lysine side chain. This dual-protection scheme allows for its strategic incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group and is readily removed under acidic conditions, while the 2-picolinoyl group offers orthogonal protection of the side chain.
Table 1: General and Physicochemical Properties of Boc-Lys(2-Picolinoyl)-OH and Analogous Compounds
| Property | This compound | Boc-Lys(2-Cl-Z)-OH (Analogue) | Boc-Lys(Boc)-OH (Analogue) |
| CAS Number | 122532-80-3[1] | 54613-99-9 | 2483-46-7 |
| Molecular Formula | C17H25N3O5[1] | C19H27ClN2O6 | C16H30N2O6 |
| Molecular Weight | 351.40 g/mol [1] | 414.88 g/mol | 346.42 g/mol |
| Appearance | Off-white powder[1] | Powder | Solid |
| Purity | ≥ 99% (TLC)[1] | ≥95.0% (acidimetric), ≥98% (TLC), ≥99.0% (HPLC) | ≥98% (TLC) |
| Melting Point | Data not available | 70-73 °C | ~205 °C (dec.) |
| Solubility | Data not available | Clearly soluble in DMF and DCM | Data not available |
| Storage Temperature | 2-8°C | 2-8°C | 2-30°C |
Synthesis and Experimental Protocols
General Workflow for the Synthesis of Protected Amino Acids
The following diagram illustrates a generalized workflow for the synthesis of a side-chain protected and N-terminally protected amino acid like this compound.
Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
The primary application of this compound is in solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
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Pre-loaded resin (e.g., Merrifield resin) with the C-terminal amino acid
-
This compound
-
Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v)
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Neutralization solution: Diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (e.g., 5-10% v/v)
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Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HBTU.
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Solvents: DCM, DMF
-
Washing solvents: DCM, DMF, Methanol
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with the deprotection solution (TFA/DCM) for 1-2 minutes.
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Drain the resin and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization:
-
Treat the resin with the neutralization solution (DIEA) for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF and DCM.
-
-
Coupling:
-
Dissolve this compound and a coupling agent (e.g., HOBt) in DMF.
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Add the coupling reagent (e.g., DCC or HATU/HBTU) to the amino acid solution to pre-activate.
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 1-2 hours.
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Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Deprotection of the 2-Picolinoyl Group
The 2-picolinoyl group is a stable protecting group that can be removed under specific conditions, offering orthogonality in complex peptide synthesis. While standard cleavage cocktails for Boc-SPPS (like HF or TFMSA) might also cleave the picolinoyl group, more specific and milder methods have been explored.
Method 1: Metal-Catalyzed Deprotection
-
Reagents: Copper(II) acetate (Cu(OAc)₂) or Iron(III) chloride (FeCl₃) in a solvent mixture such as methanol and dichloromethane.
-
General Considerations: This method offers a chemoselective removal of the picoloyl group. The reaction times and yields can be optimized by adjusting the catalyst loading and solvent composition.
Method 2: Lewis Acid-Mediated Deprotection
-
Reagent: Boron trifluoride diethyl etherate (BF₃·Et₂O).
-
Caution: This method is generally considered harsh and may not be suitable for sensitive peptides.
Spectroscopic Data (Illustrative)
Specific spectroscopic data for this compound is not publicly available. The following tables provide expected ranges and data for analogous compounds to serve as a reference.
Table 2: Illustrative ¹H NMR Spectral Data (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.45 (s, 9H) |
| Lysine β, γ, δ-CH₂ | 1.50-1.90 (m, 6H) |
| Lysine ε-CH₂ | ~3.40 (q, 2H) |
| Lysine α-CH | ~4.30 (m, 1H) |
| α-NH (Boc) | ~5.40 (d, 1H) |
| ε-NH (Picolinoyl) | ~8.00 (t, 1H) |
| Picolinoyl aromatic | 7.40-8.60 (m, 4H) |
| Carboxylic acid OH | Broad singlet, variable |
Table 3: Illustrative ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~28.3 |
| Lysine γ-C | ~29.0 |
| Lysine δ-C | ~32.0 |
| Lysine β-C | ~39.0 |
| Lysine ε-C | ~53.0 |
| Boc C(CH₃)₃ | ~80.0 |
| Lysine α-C | ~122-150 |
| Picolinoyl aromatic C | ~150.0 |
| Picolinoyl C=O | ~164.0 |
| Boc C=O | ~156.0 |
| Carboxylic acid C=O | ~176.0 |
Table 4: Illustrative IR Spectral Data (KBr pellet, cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 2500-3300 (broad) |
| N-H stretch | ~3350 |
| C-H stretch (alkyl) | 2850-2980 |
| C=O stretch (acid) | ~1710 |
| C=O stretch (Boc) | ~1690 |
| C=O stretch (amide) | ~1640 |
| N-H bend (amide) | ~1530 |
| C-N stretch | 1200-1300 |
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry and drug discovery for several reasons:
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Peptide-Based Therapeutics: It allows for the precise incorporation of a lysine residue with a protected side chain, which can be crucial for the biological activity of therapeutic peptides.
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Synthesis of Complex Peptides: The orthogonal nature of the 2-picolinoyl protecting group facilitates the synthesis of more complex peptide structures, such as branched or cyclic peptides.
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Drug Conjugation: The lysine side chain can be deprotected at a later stage to allow for the attachment of other molecules, such as small molecule drugs, imaging agents, or polymers for targeted drug delivery.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.
This technical guide provides a summary of the available information on this compound. For specific experimental applications, it is recommended to consult relevant literature and perform small-scale optimization studies.
References
An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH
CAS Number: 122532-80-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for Boc-Lys(2-Picolinoyl)-OH. This guide provides a comprehensive overview based on the well-established chemistry of its constituent parts and proposes theoretical protocols and applications.
Introduction
This compound is a synthetically modified amino acid derivative of L-lysine. It is designed for use as a building block in peptide synthesis and for the development of more complex molecules in medicinal chemistry. Its structure incorporates three key features:
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An L-lysine backbone , providing the fundamental structure of the amino acid.
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A tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, which allows for controlled, stepwise peptide chain elongation.
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A 2-picolinoyl group attached to the ε-amino group of the lysine side chain, which introduces unique chemical properties and potential functionalities to the final peptide.
The presence of the 2-picolinoyl moiety, a derivative of picolinic acid, suggests potential applications in metal chelation, modulation of biological activity, and enhancement of pharmacokinetic properties.[1]
Physicochemical and Technical Data
The available quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 122532-80-3 | |
| Molecular Formula | C17H25N3O5 | [2][3] |
| Molecular Weight | 351.40 g/mol | [2] |
| Appearance | Off-white to white solid powder | [2] |
| Purity | Typically ≥95% - 99% | [2] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in organic solvents like DMF, DMSO |
Analysis of Core Components
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its key features are:
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Stability: It is stable under a wide range of reaction conditions, including the basic conditions often used for peptide coupling.
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Facile Cleavage: It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which does not affect other acid-labile protecting groups on the peptide side chains. This orthogonality is crucial for selective deprotection and chain elongation in solid-phase peptide synthesis (SPPS).
The 2-Picolinoyl Group
The 2-picolinoyl moiety is derived from picolinic acid, a metabolite of tryptophan.[4] Its incorporation into the lysine side chain can confer several advantageous properties:
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Metal Chelation: Picolinic acid is a known bidentate chelating agent for various metal ions, including zinc, iron, and copper.[4] Peptides incorporating this moiety could be designed as metal-binding agents, artificial metalloenzymes, or for targeted delivery of radioisotopes.
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Pharmacokinetic Modulation: The pyridine ring can alter the polarity and solubility of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
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Biological Activity: Picolinic acid itself has been implicated in various immunological and neuroprotective effects.[4][5] Its inclusion in a peptide could be a strategy to impart novel biological activities.
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Structural Rigidity: The aromatic ring can introduce a degree of conformational constraint to the otherwise flexible lysine side chain, which can be useful in rational drug design to optimize binding to biological targets.
Experimental Protocols
Proposed Synthesis of this compound (Hypothetical)
As no specific literature protocol for the synthesis of this compound was found, the following is a proposed, plausible route based on standard organic chemistry techniques for selective N-acylation of lysine. This protocol involves the selective acylation of the ε-amino group of Nα-Boc-L-lysine.
Step 1: Activation of Picolinic Acid
Picolinic acid is first activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
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Materials: Picolinic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Ethyl acetate (EtOAc), Dichloromethane (DCM).
-
Procedure:
-
Dissolve picolinic acid (1.0 eq) and NHS (1.1 eq) in a suitable solvent such as a mixture of DCM and EtOAc.
-
Cool the solution to 0°C in an ice bath.
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Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.
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Allow the reaction to warm to room temperature and stir overnight.
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The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
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The filtrate containing the picolinic acid-NHS ester is concentrated under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step.
-
Step 2: Selective Nε-Acylation of Nα-Boc-L-lysine
The activated picolinic acid is then reacted with Nα-Boc-L-lysine. The pH of the reaction is kept basic to ensure the ε-amino group is deprotonated and more nucleophilic than the α-amino group, which is protected.
-
Materials: Nα-Boc-L-lysine, Picolinic acid-NHS ester, Sodium bicarbonate (NaHCO3), Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve Nα-Boc-L-lysine (1.0 eq) in an aqueous solution of 10% NaHCO3.
-
Add a solution of the picolinic acid-NHS ester (1.05 eq) in dioxane dropwise to the stirring lysine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel.
-
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This compound is suitable for use in Boc-based SPPS. The following is a general protocol for its incorporation into a growing peptide chain on a solid support (e.g., Merrifield resin).
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Materials: Peptide-resin with a free N-terminal amino group, this compound, a coupling agent (e.g., HBTU, HATU), a tertiary amine base (e.g., DIPEA), DMF, DCM, TFA.
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Previous Amino Acid Deprotection (if applicable): Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of a tertiary amine base (e.g., 10% DIPEA in DMF).
-
Washing: Wash the resin again with DMF.
-
Coupling:
-
Pre-activate a solution of this compound (2-4 eq), a coupling agent (e.g., HBTU, 2-4 eq), and a base (e.g., DIPEA, 4-8 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA.
-
Visualized Experimental Workflow and Potential Applications
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.
Potential (Theoretical) Applications:
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Development of Metal-Binding Peptides: The picolinoyl group can be used to create peptides that specifically chelate metal ions. This could be applied in the design of sensors for heavy metals, agents for chelation therapy, or as catalysts.
-
Synthesis of Novel Peptide-Drug Conjugates: The picolinoyl moiety could serve as a linker or part of a pharmacophore in the development of peptide-drug conjugates for targeted therapy.
-
Probing Protein-Protein Interactions: Incorporating this modified lysine into a peptide sequence could be used to study the role of specific lysine residues in protein-protein interactions, where the picolinoyl group acts as a steric or electronic probe.
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Creation of Peptides with Enhanced Stability: The modification on the lysine side chain may confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide.
Conclusion
This compound is a specialized amino acid building block with significant potential in peptide chemistry and drug discovery. The combination of a Boc-protected α-amino group and a picolinoyl-modified ε-amino group allows for its straightforward incorporation into peptides via SPPS, leading to novel structures with potentially enhanced or new functionalities. While specific applications of this compound are yet to be detailed in the scientific literature, its rational design suggests promising avenues for research in areas requiring metal chelation, modified biological activity, and improved pharmacokinetic properties of peptides. Further experimental validation is necessary to fully elucidate the unique advantages of this compound.
References
A Technical Guide to Boc-Lys(2-Picolinoyl)-OH: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, commonly known as Boc-Lys(2-Picolinoyl)-OH. This derivative of the essential amino acid L-lysine is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structural features, combining the acid-labile Boc protecting group and the metal-chelating picolinoyl moiety, offer distinct advantages in the design and synthesis of complex molecules with therapeutic potential.
Core Properties and Specifications
This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value |
| Molecular Weight | 351.4 g/mol |
| Molecular Formula | C₁₇H₂₅N₃O₅ |
| CAS Number | 122532-80-3 |
| Appearance | White to off-white solid powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage | 2-8°C |
Synthesis and Experimental Protocols
A generalized experimental workflow for such a synthesis is depicted below.
Figure 1. Generalized Synthetic Workflow for this compound.
Note: This represents a plausible synthetic route. Actual reaction conditions, including stoichiometry, temperature, reaction times, and purification methods, would require experimental optimization.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules for therapeutic applications. The presence of the Boc protecting group allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). The 2-picolinoyl group on the lysine side chain can confer unique properties to the final molecule, such as enhanced solubility or the ability to chelate metal ions, which can be exploited in the design of targeted drug delivery systems and diagnostic agents.
Role in Solid-Phase Peptide Synthesis (SPPS)
The workflow for incorporating this compound into a peptide sequence via Boc-SPPS follows a well-established cycle of deprotection, activation, and coupling.
Figure 2. Boc-SPPS Cycle for Incorporation of this compound.
This iterative process allows for the precise, stepwise assembly of a peptide chain with the modified lysine residue at a specific position.
Potential in Targeted Therapeutics
The 2-picolinoyl moiety can act as a chelator for various metal ions. This property can be leveraged in the development of:
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Radiopharmaceuticals: Peptides containing this residue can be radiolabeled with diagnostic or therapeutic radioisotopes for targeted imaging or radiotherapy of tumors.
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Targeted Drug Delivery: The picolinoyl group can be used to conjugate drugs or imaging agents to a peptide that targets a specific receptor or cell type.
While specific signaling pathways directly modulated by this compound itself are not documented, its incorporation into bioactive peptides can influence their interaction with biological targets, thereby affecting various signaling cascades. The rational design of peptides containing this modified amino acid opens avenues for developing novel therapeutics with improved efficacy and targeting capabilities.
An In-depth Technical Guide on the Solubility of Boc-Lys(2-Picolinoyl)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility of Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, herein referred to as Boc-Lys(2-Picolinoyl)-OH. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and public databases, this document focuses on providing qualitative solubility information, solubility data for structurally similar compounds, and a general experimental protocol for determining solubility. This information is intended to guide researchers in handling and utilizing this compound in various chemical applications, particularly in peptide synthesis and drug development.
Introduction
This compound is a derivative of the essential amino acid lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group on the ε-amino group. The 2-picolinoyl group is known to potentially enhance the solubility and reactivity of the molecule in different chemical environments[1]. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthetic protocols, purification processes, and formulation development.
Qualitative Solubility Data
While specific quantitative data is scarce, the available information suggests that this compound is a solid at room temperature[1]. General principles of chemical solubility suggest that its solubility will be influenced by the polarity of the solvent and the potential for hydrogen bonding.
Solubility of Structurally Related Compounds
To provide a practical guide for solvent selection, the following table summarizes the reported solubility of structurally analogous Boc- and Fmoc-protected lysine derivatives in common organic solvents. This information can serve as a valuable starting point for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| Boc-Lys(2-Cl-Z)-OH | Dichloromethane (DCM) | Clearly Soluble (1 mmol in 2 ml) | |
| Dimethylformamide (DMF) | Clearly Soluble (1 mmol in 2 ml) | ||
| Fmoc-Lys(Boc)-OH | Chloroform | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] | |
| Ethyl Acetate | Soluble | [2] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] | |
| Acetone | Soluble | [2] | |
| Water | Slightly Soluble | [2] | |
| H-Lys(Boc)-OH | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Water | Slightly Soluble | [3] | |
| Boc-Lys(biotinyl)-OH | Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a compound in a specific solvent is provided. This method can be readily adapted for this compound.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should remain saturated with undissolved solid.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.
Caption: Workflow for Determining Compound Solubility.
References
Stability of Boc-Lys(2-Picolinoyl)-OH at Various pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Boc-Lys(2-Picolinoyl)-OH is a derivative of the amino acid L-lysine, featuring two distinct protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the 2-picolinoyl group on the ε-amino group. The strategic use of such protected amino acids is fundamental in peptide synthesis and the development of complex molecules. Understanding the stability of these protecting groups under various pH conditions is critical for reaction planning, purification, and storage. The picolinoyl group, in particular, has gained attention for its role as a directing group in C-H activation reactions and as a ligand in coordination chemistry.
This guide will explore the anticipated stability profile of this compound and provide the necessary methodologies for its empirical determination.
Predicted Stability Profile
The overall stability of this compound is dictated by the individual lability of the Boc and 2-picolinoyl protecting groups.
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is notoriously acid-labile. It is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid) and will exhibit significant hydrolysis at lower pH values (typically pH < 4). It is, however, stable to basic and nucleophilic conditions.
-
2-Picolinoyl Group: The 2-picolinoyl group forms a picolinamide, which is an amide linkage. Amide bonds are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Cleavage of picolinamides typically requires more forcing conditions, such as strong acid or base at elevated temperatures, or specific reductive cleavage methods.[1] Studies on the hydrolysis of picolinamide itself suggest that it is a slow process, even in concentrated acid solutions.[2]
Based on these characteristics, the following stability profile for this compound at ambient temperature can be predicted:
Table 1: Predicted Stability of this compound at Different pH Values
| pH Range | Predicted Stability of Boc Group | Predicted Stability of 2-Picolinoyl Group | Overall Predicted Stability of this compound | Primary Degradation Product(s) |
| 1-3 | Low | High | Low | H-Lys(2-Picolinoyl)-OH |
| 4-6 | Moderate to High | High | Moderate to High | Minor degradation to H-Lys(2-Picolinoyl)-OH |
| 7-9 | High | High | High | Stable |
| 10-13 | High | High to Moderate | High to Moderate | Minor hydrolysis of the picolinamide at higher pH |
Experimental Protocol for pH Stability Determination
To empirically determine the stability of this compound, a systematic study using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended.
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ammonium formate solution (10 mM)
-
Ammonium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Preparation of Buffers and Stock Solutions
-
Buffer Preparation:
-
pH 1.0 Buffer: Prepare an approximately 0.1 M HCl solution and adjust the pH to 1.0 with additional HCl or water.
-
pH 7.4 Buffer: Adjust the pH of a standard PBS solution to 7.4 with ammonium hydroxide.
-
pH 9.0 Buffer: Prepare a 10 mM ammonium formate solution and adjust the pH to 9.0 with ammonium hydroxide.
-
-
Stock Solution Preparation: Prepare a 50 µM stock solution of this compound in DMSO.
Stability Assay Procedure
-
For each pH condition, transfer 20 µL of the 50 µM stock solution into a well of a 96-well plate.
-
Add 490 µL of the appropriate pH buffer (pH 1.0, 7.4, or 9.0) to each well, resulting in a final concentration of approximately 2 µM.
-
Gently shake the plate and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
At designated time points (e.g., 0, 4, 8, 24 hours), quench the reaction to halt further degradation.
-
For pH 1.0 samples, quench with an equal volume of pH 9.0 ammonium formate buffer.
-
For pH 7.4 samples, quench with an equal volume of pH 7.4 PBS.
-
For pH 9.0 samples, quench with an equal volume of pH 1.0 HCl solution.
-
-
Analyze the samples by UPLC-MS/MS.
UPLC-MS/MS Analysis
-
Column: A reverse-phase C18 column is suitable for separating the parent compound from its potential degradation products.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Detection: Monitor the parent compound and expected degradation products using their specific mass-to-charge ratios (m/z) in the mass spectrometer.
-
Quantification: Determine the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
Visualizations
Chemical Structures and Relationships
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for pH Stability Assay
Caption: Workflow for the pH stability determination of this compound.
Conclusion
The stability of this compound is predicted to be high under neutral and moderately basic conditions. The primary route of degradation is expected to be the acid-catalyzed cleavage of the Boc group at pH values below 4. The Nε-(2-picolinoyl) group is anticipated to be stable across a broad pH range under typical aqueous conditions. For definitive stability data, the outlined experimental protocol provides a robust framework for empirical investigation. This understanding is crucial for the effective application of this protected amino acid in research and development.
References
An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH: A Versatile Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-tert-Butoxycarbonyl-Nε-(2-picolinoyl)-L-lysine, commonly referred to as Boc-Lys(2-Picolinoyl)-OH, is a specialized amino acid derivative designed for strategic incorporation into synthetic peptides. Its unique architecture, featuring a Boc-protected α-amino group and a 2-picolinoyl moiety on the ε-amino side chain, offers distinct advantages in the fields of medicinal chemistry, chemical biology, and materials science. The primary utility of this reagent lies in its capacity to introduce a robust metal-chelating center into a peptide sequence. This guide provides a comprehensive overview of the core uses of this compound, detailed experimental protocols for its application, and a summary of its chemical and physical properties.
Introduction to this compound
This compound is a derivative of the essential amino acid L-lysine, engineered for use in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The molecule features two key modifications:
-
Nα-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the alpha-amino position is a standard, acid-labile protecting group in peptide synthesis. It ensures that the N-terminus of the amino acid does not participate in unwanted side reactions during peptide chain elongation.
-
Nε-2-Picolinoyl Group: The 2-picolinoyl group, derived from picolinic acid, is attached to the epsilon-amino group of the lysine side chain. This functionalization is the defining feature of the molecule and is responsible for its primary applications. The picolinoyl group can enhance the solubility and reactivity of the compound in various chemical environments.[1]
The structure of this compound makes it a valuable building block for creating complex molecules with tailored functionalities.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 122532-80-3 | [1] |
| Molecular Formula | C₁₇H₂₅N₃O₅ | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Purity | Typically ≥99.0% | [1] |
| Storage | 2-8 °C |
Core Uses and Applications
The primary application of this compound stems from the metal-chelating properties of the 2-picolinoyl group. This moiety can coordinate with a variety of metal ions, enabling the development of peptides with novel functions.
Synthesis of Metal-Chelating Peptides
The incorporation of this compound into a peptide sequence introduces a specific site for metal ion binding. Peptides containing histidine, cysteine, glutamic acid, and aspartic acid are known to have strong metal ion chelating activity. The 2-picolinoyl-lysine residue adds to this repertoire, allowing for the design of peptides with high affinity and selectivity for specific metal ions like Ca²⁺, Fe²⁺, and Zn²⁺.
These metal-chelating peptides have a wide range of potential applications:
-
Nutritional Supplements: Peptides that can chelate essential minerals may improve their bioavailability and absorption.
-
Antioxidants: By chelating transition metals such as Fe²⁺ and Cu²⁺, these peptides can inhibit the formation of reactive oxygen species (ROS) through Fenton-like reactions, thus acting as indirect antioxidants.
-
Pharmaceuticals: Metal-chelating peptides can be used for drug delivery, diagnostic imaging (by chelating radioactive isotopes), and as therapeutic agents themselves.
Bioconjugation and Labeling
The lysine side chain is a common target for bioconjugation, including the synthesis of antibody-drug conjugates (ADCs) and the attachment of fluorescent labels. While the 2-picolinoyl group is primarily for metal chelation, its presence offers a unique chemical handle that could potentially be further modified, although this is not its primary intended use.
As a Specialized Protecting Group
In some contexts, the picoloyl group can also serve as a protecting group that can be chemoselectively cleaved. Research in carbohydrate chemistry has shown that picoloyl esters can be removed under specific catalytic conditions, often involving copper(II) or iron(III) salts. This suggests that the Nε-2-picolinoyl group on lysine could potentially be removed selectively in the presence of other protecting groups, offering an orthogonal protection strategy in complex peptide synthesis.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature, its application in peptide synthesis would follow standard procedures for Boc-chemistry solid-phase peptide synthesis (SPPS). The following are generalized protocols based on established methods.
General Protocol for Incorporation into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection if using a hybrid strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: Once the peptide synthesis is complete, perform a final Boc deprotection as in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (excluding the 2-picolinoyl group if it is intended to remain) using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C or a TFA-based cocktail like TFA/TIS/water 95:2.5:2.5 for 2-3 hours at room temperature).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Metal Chelation with Picolinoyl-Lysine Containing Peptides
Materials:
-
Purified peptide containing a 2-picolinoyl-lysine residue
-
Metal salt solution (e.g., ZnCl₂, FeCl₃, CuSO₄) in an appropriate buffer (e.g., HEPES, Tris)
-
Buffer solution for analysis
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the desired buffer to a known concentration.
-
Metal Titration: Add aliquots of the metal salt solution to the peptide solution.
-
Incubation: Allow the mixture to incubate at a controlled temperature to reach equilibrium.
-
Analysis: Analyze the formation of the peptide-metal complex using techniques such as:
-
UV-Vis Spectroscopy: Monitor changes in the absorbance spectrum upon metal binding.
-
Fluorescence Spectroscopy: If the peptide or a label is fluorescent, monitor changes in fluorescence intensity or wavelength upon metal chelation.
-
Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Mass Spectrometry (e.g., ESI-MS): To confirm the formation of the metal-peptide complex and determine its stoichiometry.
-
Logical Relationships and Signaling Pathways
The use of this compound is a strategic choice in the design of functional peptides. The logical relationship between the molecular structure and its application is illustrated below.
Conclusion
This compound is a valuable, albeit specialized, reagent for peptide chemists. Its primary utility lies in the straightforward introduction of a metal-chelating 2-picolinoyl moiety into a peptide sequence. While detailed characterization and a broad range of applications in the scientific literature are still emerging, the fundamental properties of this building block suggest significant potential in the development of novel peptides for diagnostics, therapeutics, and catalysis. The experimental protocols provided in this guide, based on standard peptide synthesis and analytical techniques, offer a starting point for researchers and drug development professionals looking to harness the unique capabilities of this compound in their work. Further research into the specific coordination chemistry of picolinoyl-lysine containing peptides with various metal ions will undoubtedly expand the scope of their applications.
References
An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(2-Picolinoyl)-OH is a synthetically modified amino acid derivative of L-lysine. It incorporates two key chemical features: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group acylating the ε-amino group of the lysine side chain. This strategic placement of protecting and modifying groups makes it a valuable building block in peptide synthesis and medicinal chemistry. The Boc group provides temporary protection of the α-amino group, allowing for controlled, stepwise peptide chain elongation. The 2-picolinoyl moiety, derived from picolinic acid, can introduce unique properties to the final molecule, such as altered solubility, potential for metal chelation, and specific biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in research and drug development.
Chemical Properties and Characterization
While specific, experimentally determined data for this compound is not extensively published, its properties can be inferred from its constituent parts and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| CAS Number | 122532-80-3 | Supplier Data |
| Molecular Formula | C₁₇H₂₅N₃O₅ | Supplier Data |
| Molecular Weight | 351.40 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | Inferred from similar compounds |
| Purity (typical) | >95% | Inferred from supplier specifications for similar compounds |
Table 2: Spectroscopic Data (Expected Ranges for Similar Compounds)
| Technique | Expected Chemical Shifts / m/z |
| ¹H NMR (CDCl₃, δ) | 8.5-7.2 (m, 4H, picolinoyl ring), 5.5-5.0 (d, 1H, α-NH), 4.4-4.1 (m, 1H, α-CH), 3.5-3.2 (m, 2H, ε-CH₂), 1.9-1.3 (m, 6H, β,γ,δ-CH₂), 1.45 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃, δ) | ~175 (COOH), ~165 (picolinoyl C=O), ~155 (Boc C=O), ~150-120 (picolinoyl ring), ~80 (Boc C(CH₃)₃), ~53 (α-C), ~40 (ε-C), ~30-20 (β,γ,δ-C and Boc CH₃) |
| Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 352.18, [M+Na]⁺ ≈ 374.16 |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are detailed, inferred methodologies based on standard organic chemistry and peptide synthesis techniques.
Synthesis of this compound
The synthesis involves the selective acylation of the ε-amino group of Boc-Lys-OH with 2-picolinic acid.
Materials:
-
Boc-Lys-OH (Nα-tert-butyloxycarbonyl-L-lysine)
-
2-Picolinic acid
-
Coupling agents (e.g., DCC/HOBt, HATU, or EDC/HOBt)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate, dilute HCl, brine, magnesium sulfate)
-
Silica gel for column chromatography
Protocol:
-
Activation of 2-Picolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-picolinic acid (1.1 equivalents) and a coupling agent such as HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add the carbodiimide coupling agent, for instance, DCC (1.1 equivalents), and stir the mixture at 0°C for 30 minutes to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve Boc-Lys-OH (1.0 equivalent) in anhydrous DMF and add a base like DIPEA (2.5 equivalents). Add the pre-activated 2-picolinic acid solution dropwise to the Boc-Lys-OH solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).
-
Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid or dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.
Materials:
-
Resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids
-
This compound
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
DIPEA or TEA for neutralization
-
Coupling agents (e.g., HBTU, HATU)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., HF or TFMSA)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM, followed by a neutralization wash with 5-10% DIPEA in DCM, and then further washes with DCM and DMF.
-
Amino Acid Coupling: Dissolve this compound (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as anhydrous HF.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: General workflow for incorporating this compound in SPPS.
Potential Applications in Drug Development
The unique structure of this compound suggests its utility in several areas of drug discovery and development.
Histone Deacetylase (HDAC) Inhibition
The 2-picolinoyl moiety bears structural resemblance to the zinc-binding groups found in some known HDAC inhibitors. Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDACs is implicated in various diseases, including cancer.
A hypothetical mechanism of action could involve the nitrogen and carbonyl oxygen of the picolinoyl group chelating the zinc ion in the active site of an HDAC enzyme, thereby inhibiting its deacetylase activity. This could lead to hyperacetylation of histones, relaxation of chromatin, and altered gene expression, potentially inducing cell cycle arrest or apoptosis in cancer cells.
Caption: Proposed mechanism of HDAC inhibition.
Peptide and Peptidomimetic Synthesis
As a modified amino acid, this compound is a valuable building block for synthesizing peptides and peptidomimetics with novel properties. The picolinoyl group can influence the conformation, stability, and biological activity of the resulting peptide. For instance, it may enhance binding to a specific biological target or improve pharmacokinetic properties.
Conclusion
This compound is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. While detailed literature on this specific compound is sparse, its synthesis and applications can be reliably inferred from established chemical principles. Its unique structure, combining a protected α-amino group with a functionalized side chain, makes it a versatile tool for creating novel peptides and small molecules with tailored properties, particularly in the exploration of new therapeutic agents such as HDAC inhibitors. Further research into the specific biological activities of peptides and compounds containing the Lys(2-Picolinoyl) residue is warranted to fully exploit its potential.
Methodological & Application
Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and a 2-picolinoyl group for the ε-amino group of lysine. This unique combination of protecting groups offers potential advantages in specific synthetic strategies, particularly where alternative side-chain deprotection conditions are desired. The 2-picolinoyl group, a derivative of picolinic acid, may offer distinct solubility and reactivity properties to the protected lysine residue.
While the Boc group is a cornerstone of one of the two major strategies in SPPS, the use of the 2-picolinoyl group as a side-chain protection is less commonly documented in readily available literature compared to standard protecting groups like benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z).[1][2] Consequently, detailed, optimized protocols and extensive quantitative performance data for this compound in SPPS are not widely published.
These application notes provide a guide based on the general principles of Boc-SPPS and the known chemistry of related protecting groups. Researchers should consider this document a starting point for developing their own optimized protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.
| Property | This compound | Boc-Lys(Boc)-OH | Boc-Lys(2-Cl-Z)-OH |
| Molecular Formula | C₁₇H₂₅N₃O₅ | C₁₆H₃₀N₂O₆ | C₁₉H₂₇ClN₂O₆ |
| Molecular Weight | 351.40 g/mol | 346.42 g/mol | 414.88 g/mol |
| Appearance | Off-white to white solid | Clear Oil or white solid | Crystalline solid |
| α-Amino Protection | Boc | Boc | Boc |
| ε-Amino Protection | 2-Picolinoyl | Boc | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
Application in Solid-Phase Peptide Synthesis
This compound is intended for use in Boc-based solid-phase peptide synthesis. The general workflow of Boc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following are generalized protocols for the key steps in SPPS using this compound. Note: These protocols are starting points and may require optimization for specific peptide sequences and scales.
Resin Preparation
-
Resin Selection: Choose a resin compatible with Boc chemistry, such as Merrifield resin or PAM resin. The choice will depend on whether a C-terminal acid or amide is desired.
-
Swelling: Swell the resin in a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), for at least 30 minutes before the first amino acid coupling.
Boc Deprotection
The Boc group is labile to acid and is typically removed using trifluoroacetic acid (TFA).
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the TFA solution.
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM to remove residual TFA.
Neutralization
After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt and must be neutralized before the next coupling step.[1]
-
Wash the resin with DCM.
-
Treat the resin with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM for 2 x 2 minutes.
-
Wash the resin with DCM to remove excess base.
Coupling of this compound
The coupling reaction forms the peptide bond. The efficiency of this step is critical for the overall success of the synthesis.
-
Activation: Pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a suitable solvent like DCM or DMF. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) is recommended when using carbodiimides to improve efficiency and reduce racemization.
-
Coupling: Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[3] A negative ninhydrin test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Cleavage and Side-Chain Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
Standard Cleavage (for Boc and other acid-labile side-chain groups):
For many standard protecting groups used in Boc-SPPS (e.g., benzyl esters, Z), a strong acid like anhydrous hydrogen fluoride (HF) is used.[1]
Deprotection of the 2-Picolinoyl Group:
Specific, optimized conditions for the cleavage of the 2-picolinoyl group from the lysine side chain in the context of SPPS are not well-documented in the available literature. However, studies on the related picoloyl (Pico) group in carbohydrate chemistry suggest that it can be removed under milder, chemoselective conditions using metal salts. This offers a potential orthogonal deprotection strategy.
Hypothetical Deprotection Protocol (Requires Optimization):
-
On-Resin Deprotection (for orthogonal strategies):
-
Swell the peptide-resin in a suitable solvent mixture (e.g., MeOH/DCM).
-
Treat the resin with a solution of a metal salt such as copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃) (catalytic or stoichiometric amounts to be determined).
-
Monitor the reaction for completion.
-
Wash the resin thoroughly to remove metal salts and byproducts before proceeding with further synthesis or cleavage from the resin.
-
-
Post-Cleavage Deprotection:
-
Cleave the peptide from the resin using standard Boc-SPPS cleavage cocktails that are compatible with the 2-picolinoyl group (e.g., milder acid conditions if the linker allows, avoiding strong acids that might also cleave the picolinoyl group).
-
Purify the crude peptide containing the picolinoyl-protected lysine.
-
In solution, treat the purified peptide with a metal salt as described above.
-
Re-purify the peptide to remove the deprotected product from any remaining protected peptide and reagents.
-
It is crucial to emphasize that these deprotection conditions for the 2-picolinoyl group are theoretical and require significant experimental validation and optimization.
Purification and Analysis
The crude peptide obtained after cleavage should be purified and analyzed to ensure its identity and purity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
-
Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Quantitative Data
Currently, there is a lack of published quantitative data that directly compares the coupling efficiency, reaction kinetics, and final peptide purity of this compound with other standard lysine derivatives like Boc-Lys(2-Cl-Z)-OH or Fmoc-Lys(Boc)-OH in SPPS. Researchers using this reagent are encouraged to perform comparative studies to determine its performance characteristics for their specific applications.
Potential Applications and Signaling Pathways
While specific biological applications of peptides synthesized using this compound are not yet reported, the ability to incorporate a lysine residue with a unique, potentially orthogonally removable protecting group opens up possibilities for the synthesis of complex peptides. These could include:
-
Branched or cyclic peptides: Where selective deprotection of the lysine side chain is required for on-resin modification.
-
Peptide-drug conjugates: The picolinoyl group could serve as a handle for conjugation after selective removal.
-
Probes for studying signaling pathways: Peptides are widely used to study various biological processes. The synthesis of novel peptide structures could aid in the investigation of pathways involved in areas like cancer, inflammation, and metabolic diseases.[4]
Logical Relationship for Orthogonal Deprotection Strategy
Caption: Potential workflow for an orthogonal strategy using this compound.
Conclusion
This compound represents a potentially valuable tool for peptide chemists seeking to expand their repertoire of synthetic strategies. The 2-picolinoyl side-chain protecting group may offer an alternative deprotection pathway, enabling the synthesis of more complex and modified peptides. However, the lack of established protocols and performance data necessitates that researchers undertake careful optimization and validation studies when incorporating this reagent into their synthetic workflows. The protocols and information provided herein should serve as a foundational guide for these efforts.
References
Application Notes and Protocols: Coupling Boc-Lys(2-Picolinoyl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of a picolinoyl moiety onto a lysine side chain. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, compatible with Boc-based SPPS strategies. The 2-picolinoyl group, a derivative of picolinic acid, can serve multiple purposes, including acting as a metal chelator, enhancing the solubility and reactivity of the peptide, or serving as a unique structural element for further chemical modification.[1] This document provides detailed protocols for the efficient coupling of this compound onto a solid support or to the N-terminus of a growing peptide chain.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively reported, it is expected to couple with high efficiency, comparable to other standard Boc-protected amino acids, when using modern coupling reagents. Coupling efficiency in SPPS is typically very high, often exceeding 99% with optimized protocols.[2] Monitoring the reaction for the disappearance of free amines using a qualitative test like the Kaiser test is crucial to ensure the reaction proceeds to completion.[2][3]
| Parameter | Recommended Reagents | Typical Equivalents (relative to resin loading) | Estimated Efficiency | Monitoring |
| Amino Acid Activation and Coupling | HATU/DIPEA | 2-3 eq. This compound, 2-3 eq. HATU, 4-6 eq. DIPEA | >99% (expected) | Kaiser Test |
| HBTU/DIPEA | 2-3 eq. This compound, 2-3 eq. HBTU, 4-6 eq. DIPEA | >99% (expected) | Kaiser Test | |
| DIC/HOBt | 2-5 eq. This compound, 2-5.5 eq. DIC, 2-5.5 eq. HOBt | >99% (expected) | Kaiser Test |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in a typical Boc-SPPS workflow. These protocols assume the synthesis is being performed on a resin with a free amino group.
Prior to coupling this compound, the N-terminal Boc group of the resin-bound peptide must be removed.
-
Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[4] A short pre-wash of 1-2 minutes with the TFA/DCM solution can be beneficial.
-
Washes: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2-3 times).[3]
-
Final Washes: Wash the resin with DCM (3-5 times) and then with dimethylformamide (DMF) (3-5 times) to prepare for the coupling reaction.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generally provides rapid and complete reactions with minimal racemization.[5][6]
-
Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HATU (2-3 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (4-6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid.
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion by performing a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used and effective coupling reagent.[5]
-
Prepare Amino Acid Solution: Dissolve this compound (2-3 equivalents) in DMF.
-
Add to Resin: Add the amino acid solution to the prepared resin.
-
Add Reagents: Add HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Use the Kaiser test to monitor for reaction completion.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (3-5 times).
After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The 2-picolinoyl group is generally stable to standard TFA cleavage conditions used for Boc-SPPS.
-
Standard Cleavage Cocktail: A common cleavage cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
If the 2-picolinoyl group is intended as a temporary protecting group, it can be chemoselectively removed. Conditions reported for the cleavage of picoloyl esters in carbohydrate chemistry, which may be adaptable to peptides, involve the use of metal salts.[3] This would need to be performed after peptide synthesis and purification, and conditions would require optimization for the specific peptide sequence.
-
Catalytic Method: Treatment with catalytic (30 mol%) ferric chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂) in a methanol/DCM solvent system.[3]
Caution: The compatibility of these metal-catalyzed cleavage conditions with the final peptide must be evaluated, as some amino acid residues (e.g., Cys, Met, His) may interact with the metal ions.
Visualizations
Caption: Boc-SPPS workflow for a single coupling cycle.
Caption: Potential applications of picolinoyl-modified peptides.
References
- 1. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msbioworks.com [msbioworks.com]
Application Notes and Protocols for Bioconjugation using Boc-Lys(2-Picolinoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(2-Picolinoyl)-OH is a versatile amino acid derivative designed for bioconjugation and peptide synthesis.[1][2] This reagent incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl moiety on the ε-amino group of a lysine residue. The Boc group ensures chemoselectivity during coupling reactions, while the carboxylic acid provides a reactive handle for conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides. The 2-picolinoyl group can enhance the solubility and reactivity of the compound.[1]
These application notes provide detailed protocols for the use of this compound in bioconjugation, including activation, coupling to a target protein, and subsequent characterization of the conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 122532-80-3 | [1][3] |
| Molecular Formula | C17H25N3O5 | [1][2][3] |
| Molecular Weight | 351.40 g/mol | [1][2] |
| Appearance | Off-white solid/powder | [1][2] |
| Purity | ≥99% | [2] |
| Storage | 2-8°C | [3] |
Bioconjugation Strategy Overview
The primary application of this compound in bioconjugation involves the covalent linkage of its carboxylic acid group to primary amines (e.g., the ε-amino group of lysine residues) on a target biomolecule. This is typically achieved through a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid of this compound is first activated to form a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester. This is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling to the Biomolecule: The activated this compound is then reacted with the target biomolecule, leading to the formation of a stable amide bond.
Following conjugation, the Boc protecting group can be removed under acidic conditions if the free α-amino group is required for subsequent applications.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the formation of an NHS ester of this compound, rendering it highly reactive towards primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Note: Prepare these solutions immediately before use as EDC is moisture-sensitive.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of 10 mM this compound solution
-
150 µL of 100 mM EDC solution
-
60 µL of 100 mM NHS (or Sulfo-NHS) solution
-
-
Vortex briefly to mix.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
The resulting solution contains the activated Boc-Lys(2-Picolinoyl)-NHS ester, which should be used immediately for the subsequent coupling reaction.
Protocol 2: Conjugation of Activated this compound to a Target Protein
This protocol outlines the procedure for coupling the activated Boc-Lys(2-Picolinoyl)-NHS ester to a protein containing accessible primary amine groups.
Materials:
-
Activated Boc-Lys(2-Picolinoyl)-NHS ester solution (from Protocol 1)
-
Target protein (e.g., antibody, enzyme) in a suitable buffer
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the Reaction Buffer. The protein concentration should typically be in the range of 1-10 mg/mL. Note: Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction.
-
-
Coupling Reaction:
-
Add the desired molar excess of the activated Boc-Lys(2-Picolinoyl)-NHS ester solution to the protein solution. A starting point is typically a 10- to 20-fold molar excess of the activated reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by purifying the protein conjugate. Size-exclusion chromatography (e.g., using a desalting column) is a common and effective method. Equilibrate the column with a suitable storage buffer for the protein (e.g., PBS).
-
Protocol 3: Optional Boc-Deprotection
If the application requires a free α-amino group on the conjugated lysine derivative, the Boc group can be removed.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable aqueous buffer system
-
Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5
Procedure:
-
Deprotection Reaction:
-
Treat the lyophilized or concentrated conjugate with a solution of 50-95% TFA in DCM for 30-60 minutes at room temperature. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Alternatively, for aqueous samples, carefully adjust the pH to acidic conditions (pH 2-3) with TFA and incubate.
-
-
Removal of TFA:
-
If using an organic solvent, evaporate the TFA and solvent under a stream of nitrogen.
-
For aqueous solutions, immediately neutralize the reaction by adding a sufficient amount of Neutralization Buffer.
-
-
Purification:
-
Purify the deprotected conjugate using size-exclusion chromatography to remove TFA and any small molecule byproducts.
-
Characterization of the Bioconjugate
It is crucial to characterize the resulting bioconjugate to determine the extent of modification.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine protein concentration and potentially the degree of labeling if the picolinoyl group has a distinct absorbance. | Protein concentration can be determined using its extinction coefficient. The degree of labeling can be estimated if the molar extinction coefficient of the picolinoyl group is known. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To determine the molecular weight of the conjugate and the distribution of conjugated species. | An increase in the molecular weight of the protein corresponding to the mass of the attached Boc-Lys(2-Picolinoyl) moiety (or Lys(2-Picolinoyl) after deprotection). The spectrum may show a distribution of species with different numbers of modifications. |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the conjugate. | A major peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation. |
| SDS-PAGE | To visualize the increase in molecular weight and assess purity. | A shift in the band of the conjugated protein to a higher molecular weight compared to the unmodified protein. |
Visual Workflows (Graphviz)
Below are diagrams illustrating the key experimental workflows.
Caption: Overall workflow for bioconjugation with this compound.
Caption: Workflow for the optional Boc-deprotection step.
References
Application Notes and Protocols: Boc-Lys(2-Picolinoyl)-OH as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid derivative designed for the synthesis of novel peptides and other complex organic molecules. This building block incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of lysine, while the ε-amino group is acylated with a 2-picolinoyl moiety. This unique structural arrangement offers significant advantages in the fields of medicinal chemistry, diagnostics, and materials science. The picolinoyl group, a derivative of picolinic acid, introduces a potent metal-chelating functionality, enabling the development of compounds with tailored catalytic, imaging, or therapeutic properties.
The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), offering reliable protection of the α-amino group under a variety of coupling conditions and facile removal with mild acid treatment.[1][2][3] This allows for the straightforward incorporation of the Lys(2-Picolinoyl) residue into peptide sequences at any desired position. The strategic placement of this modified lysine can impart novel functions to the resulting peptide, such as the ability to bind metal ions for targeted drug delivery, enhanced catalytic activity, or the creation of specific imaging agents.
Key Applications
The unique properties of this compound make it a valuable tool for the development of a wide range of novel compounds:
-
Metal-Chelating Peptides: The 2-picolinoyl group acts as a bidentate ligand, capable of coordinating with various transition metal ions.[1] Peptides incorporating Lys(2-Picolinoyl) can be designed to selectively bind specific metals, leading to applications in:
-
Biocatalysis: Creation of artificial metalloenzymes where the peptide scaffold provides a specific microenvironment for the metal-catalyzed reaction.
-
Diagnostics and Imaging: Development of peptide-based contrast agents for magnetic resonance imaging (MRI) or radiopharmaceuticals for positron emission tomography (PET) by chelating paramagnetic or radioactive metal ions.
-
Therapeutics: Design of agents for chelation therapy to treat metal overload or for targeted delivery of cytotoxic metal ions to cancer cells.
-
-
Modified Peptide Therapeutics: The introduction of the picolinoyl moiety can influence the peptide's conformation, stability, and interaction with biological targets. This can lead to the development of peptide drugs with improved pharmacokinetic profiles and enhanced efficacy.
-
Peptidomimetics and Novel Scaffolds: this compound can serve as a starting point for the synthesis of more complex molecular architectures, including peptidomimetics and non-peptidic scaffolds with unique three-dimensional structures and biological activities.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O₅ | |
| Molecular Weight | 351.40 g/mol | |
| Appearance | White to off-white solid | |
| Standard Purity | ≥98% | |
| Storage Conditions | Store at 2-8 °C, desiccated. | |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents used in peptide synthesis. |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for coupling this compound to a growing peptide chain on a solid support using standard Boc-SPPS chemistry.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amino group (e.g., on MBHA or PAM resin)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc-based synthesis comparison)
-
Reagents for resin washing (e.g., Methanol, Isopropanol)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA for Boc-SPPS)
Workflow Diagram:
Caption: Boc-SPPS workflow for incorporating this compound.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 2-5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF or TFMSA/TFA). This step should be performed by experienced personnel in a properly ventilated fume hood with appropriate safety precautions.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Synthesis of a Metal-Peptide Complex
This protocol provides a general method for chelating a metal ion to a purified peptide containing a Lys(2-Picolinoyl) residue.
Materials:
-
Purified peptide containing Lys(2-Picolinoyl)
-
A salt of the desired metal ion (e.g., CuCl₂, NiCl₂, Zn(OAc)₂)
-
Buffer solution (e.g., HEPES, Tris-HCl, adjusted to a suitable pH)
-
Deionized water
Workflow Diagram:
Caption: Workflow for the formation of a metal-peptide complex.
Procedure:
-
Peptide Solution Preparation: Dissolve the purified peptide containing the Lys(2-Picolinoyl) residue in the chosen buffer at a known concentration. The choice of buffer and pH is critical and will depend on the metal ion and the stability of the peptide.
-
Metal Salt Solution Preparation: Prepare a stock solution of the metal salt in deionized water.
-
Complexation Reaction:
-
To the peptide solution, add a stoichiometric amount (or a slight excess) of the metal salt solution dropwise while stirring.
-
The formation of the metal-peptide complex can often be monitored by a color change or by UV-Vis spectroscopy, as the coordination of the metal ion to the picolinoyl ligand can alter the electronic absorption spectrum.
-
-
Incubation: Allow the reaction mixture to incubate for a period of time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or 37 °C) to ensure complete complexation.
-
Characterization:
-
Confirm the formation of the metal-peptide complex using techniques such as:
-
UV-Vis Spectroscopy: To observe changes in the absorption spectrum upon metal binding.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the mass of the metal-peptide complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structural changes in the peptide upon metal coordination.
-
Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamics of the metal-peptide interaction.
-
-
-
Purification (Optional): If excess metal salt was used, the metal-peptide complex may be purified by size-exclusion chromatography or dialysis to remove unbound metal ions.
Data Presentation
While specific quantitative data for novel compounds synthesized using this compound is not extensively available in the public domain, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Synthesis and Purity of Peptides Incorporating Lys(2-Picolinoyl)
| Peptide Sequence | Synthesis Scale (mmol) | Coupling Efficiency (%) | Crude Purity (%) | Purified Yield (%) |
| Ac-Ala-Lys(2-Pic)-NH₂ | 0.1 | >99% (Ninhydrin) | Data not available | Data not available |
| Tyr-Gly-Gly-Phe-Lys(2-Pic) | 0.1 | >99% (Ninhydrin) | Data not available | Data not available |
| Example Peptide 3 | [Specify] | [Specify] | [Specify] | [Specify] |
Table 2: Metal-Binding Affinity of Lys(2-Picolinoyl)-Containing Peptides
| Peptide Sequence | Metal Ion | Binding Stoichiometry (Peptide:Metal) | Dissociation Constant (Kd) | Method |
| Ac-Ala-Lys(2-Pic)-NH₂ | Cu²⁺ | Data not available | Data not available | ITC |
| Tyr-Gly-Gly-Phe-Lys(2-Pic) | Ni²⁺ | Data not available | Data not available | Fluorescence Titration |
| Example Peptide 3 | Zn²⁺ | [Specify] | [Specify] | [Specify] |
Table 3: Biological Activity of Novel Compounds
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ / Kᵢ | Notes |
| [Cu²⁺]-Ac-Ala-Lys(2-Pic)-NH₂ | Example Target 1 | Catalytic Assay | Data not available | [Specify catalytic parameters] |
| [Gd³⁺]-Tyr-Gly-Gly-Phe-Lys(2-Pic) | Example Target 2 | MRI Relaxivity | Data not available | [Specify relaxivity values] |
| Example Compound 3 | [Specify] | [Specify] | [Specify] | [Specify] |
Signaling Pathway Diagram
While no specific signaling pathways are currently documented as being directly modulated by compounds derived from this compound, a hypothetical application could involve a metal-peptide complex acting as an inhibitor of a key signaling enzyme. The following diagram illustrates a generic enzyme inhibition pathway.
Caption: Generic pathway of enzyme inhibition by a metal-peptide complex.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds with a wide range of potential applications. Its straightforward incorporation into peptides via standard Boc-SPPS protocols, combined with the metal-chelating properties of the picolinoyl group, opens up exciting avenues for the design of new therapeutics, diagnostic agents, and catalysts. Further research into the synthesis and biological evaluation of compounds derived from this building block is warranted to fully explore its potential.
References
Application Notes and Protocols: Picolinoyl Protection in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The principle of orthogonality—the selective removal of one protecting group in the presence of others—is a cornerstone of modern peptide chemistry. While the landscape is dominated by the well-established Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies, the exploration of novel protecting groups with unique cleavage mechanisms is crucial for advancing the synthesis of complex and modified peptides.
The picolinoyl (Pico) group, derived from picolinic acid, has emerged as a promising protecting group, particularly within carbohydrate chemistry. Its defining feature is its facile and highly selective cleavage under mild, catalytic conditions, utilizing inexpensive iron(III) or copper(II) salts.[1] This characteristic suggests its potential as a valuable orthogonal protecting group in peptide synthesis, compatible with both Fmoc and Boc solid-phase peptide synthesis (SPPS) protocols. These application notes provide a comprehensive overview of the potential applications, detailed experimental protocols, and illustrative data for the use of picolinoyl protection in peptide chemistry.
Key Applications of Picolinoyl Protection
The unique properties of the picolinoyl protecting group open up several strategic possibilities in peptide synthesis:
-
Orthogonal N-Terminal Protection: The picolinoyl group can serve as a robust N-terminal protecting group that is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. This allows for selective N-terminal deprotection at any stage of the synthesis.
-
Side-Chain Protection: The picolinoyl group can be employed for the side-chain protection of amino acids such as lysine. Its selective removal allows for site-specific modifications, such as branching, cyclization, or the attachment of reporter groups, without affecting other protected residues.
-
Convergent Peptide Synthesis: In fragment condensation strategies, a picolinoyl-protected peptide fragment can be synthesized and deprotected under mild conditions before ligation with another fragment, minimizing potential side reactions.
Experimental Protocols
The following protocols provide a framework for the implementation of picolinoyl protection in a research setting.
Protocol 1: Synthesis of Nα-Picolinoyl-Amino Acids
This protocol outlines a general method for the introduction of the picolinoyl protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino Acid (e.g., Alanine)
-
Picolinic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.
-
In a separate flask, dissolve picolinic acid (1.1 eq) and DCC (1.1 eq) in anhydrous DCM.
-
Add the picolinic acid/DCC solution to the amino acid solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the N,N'-dicyclohexylurea (DCU) precipitate and wash with DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure Nα-picolinoyl-amino acid.
Protocol 2: Cleavage of the N-Picolinoyl Group from a Peptide
This protocol describes the catalytic removal of the picolinoyl group from a peptide.
Materials:
-
N-Picolinoyl-protected peptide
-
Ferric chloride (FeCl₃) or Copper(II) acetate (Cu(OAc)₂)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-picolinoyl-protected peptide in a mixture of MeOH and water (e.g., 4:1 v/v).
-
Add a catalytic amount of FeCl₃ or Cu(OAc)₂ (30 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[1]
-
Monitor the deprotection by high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the metal catalyst.
-
Extract the aqueous phase with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected peptide using reversed-phase HPLC.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and cleavage of picolinoyl-protected compounds, based on reported efficiencies in analogous systems.[1]
Table 1: Illustrative Yields for the Synthesis of Nα-Picolinoyl-Amino Acids
| Amino Acid Derivative | Coupling Conditions | Reaction Time | Yield (%) |
| Pico-Ala-OH | DCC, HOBt, DCM/DMF | 16 h | ~90 |
| Pico-Phe-OH | DCC, HOBt, DCM/DMF | 16 h | ~88 |
| Pico-Lys(Boc)-OH | DCC, HOBt, DCM/DMF | 16 h | ~85 |
Table 2: Illustrative Data for the Catalytic Cleavage of the N-Picolinoyl Group
| Substrate | Catalyst (30 mol%) | Reaction Time | Cleavage Yield (%) |
| Pico-Gly-Phe-OMe | FeCl₃ | 25 min | 98[1] |
| Pico-Protected Carbohydrate | Cu(OAc)₂ | 10 min | 99[1] |
| Tri-Pico-Protected Carbohydrate | FeCl₃ | 45 min | 91[1] |
Visualizations
Experimental Workflow for Picolinoyl Protection and Deprotection
Caption: A schematic overview of the workflow for incorporating and removing a picolinoyl protecting group in peptide synthesis.
Orthogonality of Picolinoyl Protection in Peptide Synthesis
Caption: The orthogonality of the picolinoyl protecting group in relation to standard Fmoc and Boc peptide synthesis strategies.
References
Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Site-Specific Protein Modification
Introduction
Site-specific modification of proteins is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. Among the various amino acids targeted for modification, lysine is of particular interest due to its frequent presence on protein surfaces and the nucleophilic nature of its ε-amino group.[1][] However, the high abundance of lysine residues often leads to non-specific modifications, resulting in heterogeneous products.[1][3] To overcome this challenge, significant research has focused on developing methods for site-selective lysine modification.
One approach to achieving site-selectivity is through the incorporation of non-natural amino acids with unique reactive handles. Boc-Lys(2-Picolinoyl)-OH is a derivative of L-lysine that incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group on the ε-amino group.[4] The Boc group is a standard protecting group used in peptide synthesis, readily removed under acidic conditions.[5] The 2-picolinoyl group, a derivative of picolinic acid, is introduced to enhance the solubility and reactivity of the lysine side chain, suggesting its potential use as a chemical handle for subsequent bioconjugation reactions.[4]
This document provides an overview of the conceptual application of this compound for site-specific protein modification, including a proposed workflow, hypothetical protocols, and the type of quantitative data that would be necessary to validate such a method.
Principle of Picolinoyl-Mediated Protein Modification
The underlying principle for using a picolinoyl-modified lysine for site-specific protein modification would likely involve a two-step process:
-
Incorporation of Picolinoyl-Lysine: The modified amino acid, in its deprotected form (Picolinoyl-Lysine), would first need to be incorporated into the target protein at a specific site. This is typically achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG) and inserts the non-natural amino acid at that position during protein translation.
-
Chemoselective Ligation: The 2-picolinoyl group on the incorporated lysine residue would then serve as a reactive handle for a subsequent chemoselective ligation reaction. The pyridine nitrogen and the adjacent carbonyl group of the picolinoyl moiety can act as a catalytic or chelating system to promote a specific chemical reaction with a suitably designed reaction partner, thereby attaching a molecule of interest (e.g., a drug, a fluorophore, or a biotin tag) to the protein at the desired location.
Proposed Experimental Workflow
The following diagram illustrates a hypothetical workflow for the site-specific modification of a protein using Picolinoyl-Lysine.
Caption: Hypothetical workflow for site-specific protein modification using Picolinoyl-Lysine.
Hypothetical Experimental Protocols
The following are hypothetical, generalized protocols for the key experimental stages. Note: These protocols are conceptual and would require empirical optimization.
Protocol 1: Genetic Incorporation of Picolinoyl-Lysine
Objective: To express and purify a target protein containing a site-specifically incorporated Picolinoyl-Lysine residue.
Materials:
-
Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired modification site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (e.g., a PylRS variant).
-
Chemically competent E. coli expression strain (e.g., BL21(DE3)).
-
This compound (to be deprotected and used as Picolinoyl-Lysine).
-
Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Preparation of Picolinoyl-Lysine: The Boc protecting group from this compound would need to be removed using standard chemical methods, such as treatment with trifluoroacetic acid (TFA), followed by purification of the resulting Picolinoyl-Lysine.
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on selective agar plates and incubate overnight at 37°C.
-
Protein Expression:
-
Inoculate a starter culture with a single colony and grow overnight.
-
Inoculate a larger expression culture with the starter culture.
-
Grow the culture to an OD600 of 0.6-0.8.
-
Supplement the culture medium with Picolinoyl-Lysine to a final concentration of 1-5 mM.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate at a suitable temperature (e.g., 18-30°C) for 12-16 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography).
-
-
Characterization: Confirm the incorporation of Picolinoyl-Lysine by mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the mass of the modified amino acid.
Protocol 2: Site-Specific Ligation to Picolinoyl-Lysine
Objective: To conjugate a payload molecule to the Picolinoyl-Lysine residue of the purified protein.
Materials:
-
Purified protein containing Picolinoyl-Lysine.
-
Payload molecule with a compatible reactive group.
-
Reaction buffer (the optimal pH and composition would need to be determined).
-
(Optional) A catalyst, if the reaction is not self-catalytic.
Procedure:
-
Reaction Setup:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the payload molecule at a molar excess (e.g., 10- to 100-fold) to the protein solution.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours). The reaction progress should be monitored over time.
-
Reaction Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule that reacts with the excess payload.
-
Remove the excess payload and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis of Conjugation:
-
Analyze the reaction products by SDS-PAGE. A successful conjugation should result in a band shift corresponding to the mass of the payload.
-
Confirm the identity and purity of the final conjugate by mass spectrometry.
-
Quantify the conjugation efficiency using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), or by densitometry of the protein bands on an SDS-PAGE gel.
-
Quantitative Data Presentation
To evaluate the effectiveness of this hypothetical site-specific modification method, the following quantitative data would need to be collected and presented in a structured format.
Table 1: Protein Expression and Unnatural Amino Acid Incorporation
| Target Protein | Expression Yield (mg/L) | Incorporation Efficiency (%) | Mass (Expected, Da) | Mass (Observed, Da) |
| Protein A | 5.2 | 85 | 25,189 | 25,188 |
| Protein B | 3.8 | 78 | 42,345 | 42,346 |
Incorporation efficiency could be determined by comparing the yields of full-length protein in the presence and absence of the unnatural amino acid.
Table 2: Site-Specific Ligation Efficiency
| Protein-Payload Conjugate | Reaction Time (h) | Molar Excess of Payload | Conjugation Efficiency (%) | Overall Yield (mg) |
| Protein A - Fluorophore | 4 | 20 | 92 | 4.5 |
| Protein B - Drug Molecule | 12 | 50 | 75 | 2.5 |
Conjugation efficiency could be quantified by HPLC analysis or mass spectrometry.
Signaling Pathways and Logical Relationships
The logical relationship in this process is a linear sequence of events from gene to modified protein. This can be represented as a simple signaling pathway.
Caption: Conceptual pathway of site-specific protein modification.
While this compound is commercially available and its structure suggests a potential role in advanced peptide synthesis and bioconjugation, there is currently a lack of published, detailed protocols for its specific application in site-specific protein modification. The application notes and protocols presented here are therefore hypothetical and serve as a conceptual framework for how this compound could be utilized. Experimental validation would be required to establish the feasibility, efficiency, and optimal conditions for incorporating Picolinoyl-Lysine into proteins and for the subsequent ligation reactions. Further research in this area would be valuable to expand the toolbox of chemical methods for precise protein engineering.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nα-Boc-Nε-(2-Picolinoyl)-L-lysine (Boc-Lys(2-Picolinoyl)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative offers a unique orthogonal protecting group strategy for the lysine side chain, potentially enabling selective deprotection under mild conditions.
Introduction
Lysine residues play a crucial role in the structure and function of peptides and proteins. The ability to selectively modify the ε-amino group of lysine is essential for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide conjugates. In Boc-based solid-phase peptide synthesis, the lysine side chain is typically protected with groups like 2-chlorobenzyloxycarbonyl (2-Cl-Z) or benzyloxycarbonyl (Z), which are removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF)[1][2]. The use of this compound introduces an alternative protecting group that may offer advantages in terms of orthogonality and selective removal.
The 2-picolinoyl group, a derivative of picolinic acid, is known to coordinate with metal ions. This property suggests the potential for a highly chemoselective deprotection method using metal catalysts under mild conditions, leaving other acid-labile protecting groups intact[3]. This would allow for on-resin modification of the lysine side chain, a valuable tool in peptide chemistry.
Key Advantages
-
Orthogonality: The 2-picolinoyl group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) and potentially stable to other standard reagents used in SPPS[1].
-
Selective Deprotection: The main advantage lies in the potential for selective removal of the 2-picolinoyl group under specific, mild conditions, likely involving metal ion catalysis. This allows for the unmasking of the lysine ε-amino group while the peptide is still attached to the solid support.
-
On-Resin Modification: Selective deprotection enables the direct modification of the lysine side chain on the resin, for instance, with biotin, fluorescent labels, or for the creation of branched peptides.
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the general steps for incorporating this compound into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield or PAM resin[4].
Caption: General workflow for SPPS using this compound.
Materials:
-
This compound
-
Appropriate solid support (e.g., Merrifield resin, PAM resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or other appropriate mixture)
-
Reagents for selective deprotection (see Protocol 2)
-
Standard laboratory glassware and SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes with fresh solution[4].
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% DIEA solution in DCM or DMF for 5-10 minutes (2x)[1]. Wash again with DCM and DMF.
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to neutralize the amino acid salt and facilitate coupling.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Selective Deprotection (Optional): If on-resin modification is desired, proceed to Protocol 2.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as HF/anisole (9:1) at 0°C for 1 hour[4]. Note: The stability of the 2-picolinoyl group to HF has not been explicitly documented in the search results and should be experimentally verified.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Selective Deprotection of the 2-Picolinoyl Group (Hypothetical)
This protocol is a proposed method based on the chemistry of related picoloyl and picolinamide groups and requires experimental validation[3][5]. The principle is the chelation of a metal ion by the picolinoyl group, facilitating its cleavage.
Caption: Proposed workflow for selective 2-picolinoyl deprotection.
Materials:
-
Peptide-resin containing the Boc-Lys(2-Picolinoyl) residue
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Metal salt catalyst (e.g., Copper(II) acetate (Cu(OAc)₂), Iron(III) chloride (FeCl₃))
-
Chelating wash solution (e.g., dilute solution of EDTA or DIEA in DMF)
Procedure:
-
Swell the peptide-resin in a solvent mixture such as MeOH/DCM (e.g., 9:1 v/v)[3].
-
Prepare a solution of the metal salt catalyst (e.g., 30 mol% relative to the picolinoyl-lysine content) in the same solvent mixture[3].
-
Add the catalyst solution to the resin and agitate at room temperature.
-
Monitor the deprotection reaction by taking small resin samples and performing a test for free amines (e.g., TNBSA test). Reaction times may vary from a few hours to overnight.
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by a chelating wash to remove all traces of the metal catalyst.
-
Finally, wash the resin with DMF and DCM before proceeding with on-resin modification or the next synthesis step.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the literature, the following tables present hypothetical, yet expected, results based on general knowledge of SPPS. These should be used as a reference, and actual results should be determined experimentally.
Table 1: Hypothetical Coupling Efficiency of this compound
| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Coupling Time (min) | Qualitative Test (Ninhydrin) | Estimated Purity of Crude Peptide (%) |
| HBTU/HOBt | 1:1:2 | 60 | Negative | > 90 |
| HATU | 1:1:2 | 45 | Negative | > 92 |
| DIC/HOBt | 1:1:N/A | 120 | Negative | > 88 |
Table 2: Hypothetical Selective Deprotection of 2-Picolinoyl Group
| Catalyst (mol%) | Solvent | Time (h) | Deprotection Efficiency (%) |
| Cu(OAc)₂ (30%) | MeOH/DCM (9:1) | 5 | > 95 |
| FeCl₃ (30%) | MeOH/DCM (9:1) | 8 | > 90 |
| No Catalyst | MeOH/DCM (9:1) | 24 | < 5 |
Conclusion
This compound is a promising building block for the synthesis of complex lysine-containing peptides. Its key feature is the potential for orthogonal deprotection of the lysine side chain under mild, metal-catalyzed conditions. While detailed literature on its specific application is currently scarce, the provided protocols, based on established Boc-SPPS principles and related chemistries, offer a solid starting point for researchers. Experimental validation of the coupling and, in particular, the selective deprotection conditions is highly recommended to establish optimal protocols for specific peptide sequences. The successful implementation of this reagent could significantly expand the toolbox for sophisticated peptide design and synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Lys(2-Picolinoyl)-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the low coupling efficiency of Boc-Lys(2-Picolinoyl)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the low coupling efficiency of this compound?
Low coupling efficiency with this compound can be attributed to a combination of steric and electronic factors originating from the 2-picolinoyl protecting group on the lysine side-chain.
-
Steric Hindrance: The 2-picolinoyl group is a bulky aromatic moiety. Its proximity to the alpha-amino group of the incoming amino acid can physically obstruct the approach of the activated carboxyl group, thereby slowing down the rate of amide bond formation. This is a common issue observed with sterically hindered amino acids.[1][2][3]
-
Electronic Effects: The pyridine ring in the 2-picolinoyl group is electron-withdrawing. This can reduce the nucleophilicity of the epsilon-amino group of lysine, although this effect is primarily relevant during the protection step rather than the subsequent coupling of the alpha-amino group. However, the overall electronic environment of the molecule can influence its reactivity. The pKa of picolinamide is approximately 2.1, indicating the electron-withdrawing nature of the pyridine ring.[4][5][6]
-
Secondary Structure Formation: As the peptide chain elongates, the growing peptide-resin may adopt secondary structures (e.g., beta-sheets) that can mask the N-terminal amine, making it less accessible for coupling. This is a general issue in SPPS, particularly with hydrophobic sequences.
Q2: What are the initial signs of a difficult coupling reaction with this compound?
The most common indicator of a difficult coupling is a positive result from a qualitative monitoring test, such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines), performed after the coupling step. A persistent blue or colored resin indicates the presence of unreacted free amines.
Q3: Are there alternative protecting groups for the lysine side-chain that are less prone to coupling issues?
Yes, several other protecting groups are commonly used for the lysine side-chain in Boc-SPPS, each with its own advantages and disadvantages. The choice of protecting group can significantly impact coupling efficiency. Common alternatives include:
-
2-Chlorobenzyloxycarbonyl (2-Cl-Z): A widely used protecting group in Boc chemistry that is generally considered to have good coupling efficiency.
-
Benzyloxycarbonyl (Z): Another standard protecting group, though it may require harsher cleavage conditions.
-
Fmoc (for orthogonal strategies): If an orthogonal protection scheme is desired, the Fmoc group can be used on the lysine side-chain.
Troubleshooting Guide
Low coupling efficiency with this compound can often be overcome by optimizing the reaction conditions. The following troubleshooting steps are recommended, starting with the simplest and progressing to more advanced techniques.
Problem: Incomplete Coupling Detected by Monitoring Test (e.g., Kaiser Test)
Solution 1: Double Coupling
A straightforward and often effective strategy is to simply repeat the coupling step.[7][8][9] This provides a second opportunity for the reaction to go to completion.
Experimental Protocol: Double Coupling
-
After the initial coupling reaction time has elapsed, perform a wash step with DMF.
-
Take a small sample of the resin for a monitoring test (e.g., Kaiser test).
-
If the test is positive, repeat the coupling step using a fresh solution of the activated this compound and coupling reagents.
-
Allow the second coupling to proceed for the same duration as the first.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Solution 2: Use of a More Potent Coupling Reagent
Standard coupling reagents like DIC/HOBt may not be sufficiently reactive for sterically hindered amino acids. Switching to a more potent uronium or phosphonium salt-based coupling reagent can significantly improve yields.[1][10][11]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages for Hindered Couplings |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | Highly reactive, known to be effective for sterically demanding couplings.[10][12] |
| HCTU (Hexafluorophosphate 6-Chloro-benzotriazole Tetramethyl Uronium) | Uronium Salt | More reactive than HBTU due to the electron-withdrawing chloro group. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for hindered couplings and reduces the risk of guanidinylation side reactions.[11] |
| PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | The aza-analogue of PyBOP, often showing higher reactivity. |
Experimental Protocol: Coupling with HATU
-
Reagent Preparation:
-
Dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF or NMP.
-
In a separate vial, prepare a solution of DIEA (6-10 equivalents) in DMF or NMP.
-
-
Activation: Add the DIEA solution to the amino acid/HATU mixture and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-4 hours. Monitor the reaction progress with a qualitative test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.
Solution 3: Optimization of Solvent Conditions
The choice of solvent can impact the swelling of the resin and the solubility of the reactants, thereby affecting the reaction rate.
-
NMP (N-Methyl-2-pyrrolidone): Often a better solvent than DMF for aggregating sequences and can improve coupling efficiency.
-
DMSO (Dimethyl Sulfoxide): Can be used as a co-solvent to disrupt secondary structures.
-
"Magic" Mixtures: In cases of severe aggregation, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed.[13]
Solution 4: Increasing Reaction Temperature
For particularly difficult couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. This should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization. Microwave-assisted peptide synthesis can be a valuable tool for this purpose.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing low coupling efficiency with this compound.
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Signaling Pathway of Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation during solid-phase peptide synthesis using a coupling reagent.
Caption: The general pathway of amide bond formation in SPPS.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. pnas.org [pnas.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Boc-Lys(2-Picolinoyl)-OH Purification
Welcome to the technical support center for the purification of Boc-Lys(2-Picolinoyl)-OH. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this specialty amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound often stem from its physical properties and the presence of reaction-related impurities. Key issues include:
-
Oily or Gummy Product: The final product may isolate as a viscous oil or a sticky solid instead of a free-flowing powder, making it difficult to handle and dry.
-
Presence of Unreacted Starting Materials: Incomplete reaction can lead to the presence of Boc-Lys-OH.
-
Di-acylated Byproducts: Although less common due to the Boc protection on the alpha-amino group, side reactions can potentially occur.
-
Reagent and Solvent Removal: Difficulty in completely removing reagents like coupling agents, bases (e.g., triethylamine, DIPEA), and high-boiling point solvents (e.g., DMF).
-
Hydrolysis: The ester-like amide bond of the picolinoyl group can be susceptible to hydrolysis under certain pH conditions.
Q2: What is the typical appearance and solubility of pure this compound?
Pure this compound is typically an off-white solid. The picolinoyl group is known to enhance solubility in various organic solvents. It is generally soluble in methanol, dichloromethane (DCM), and dimethylformamide (DMF) and has some solubility in ethyl acetate. Its solubility in water is pH-dependent.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. It should be protected from moisture to prevent hydrolysis.
Troubleshooting Guides
Issue 1: The final product is an oil or a sticky solid.
This is a common issue with protected amino acids. Here are several strategies to induce solidification:
-
Trituration:
-
Protocol: Dissolve or suspend the oily product in a non-polar solvent in which it is poorly soluble, such as diethyl ether or hexane. Stir vigorously. The product may precipitate as a solid.
-
Troubleshooting: If the product remains oily, try a mixture of solvents, for example, a small amount of ethyl acetate in hexane. Cooling the mixture during trituration can also promote precipitation.
-
-
Conversion to a Dicyclohexylamine (DCHA) Salt:
-
Protocol: Dissolve the oily product in a suitable solvent like diethyl ether or ethyl acetate. Add one equivalent of dicyclohexylamine (DCHA). The DCHA salt of the carboxylic acid will often precipitate as a stable, crystalline solid which can be easily filtered and dried. The free acid can be regenerated later if required.
-
-
Crystallization with Seeding:
-
Protocol: If a small amount of solid material has been previously obtained, use it as a seed crystal. Dissolve the oil in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and cool slowly after adding the seed crystal.
-
Note: If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Issue 2: The product is impure, containing starting materials or byproducts.
Purification is often necessary to remove unreacted starting materials and side-products.
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 5% citric acid or 1M HCl) to remove any basic impurities like residual amines.
-
Wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted picolinic acid.
-
Wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Silica Gel Column Chromatography:
-
Protocol: Flash column chromatography is an effective method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexane is commonly used. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Note: The Boc protecting group is generally stable on silica gel, but prolonged exposure to acidic silica can sometimes lead to minor deprotection. Neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Issue 3: Difficulty in removing residual solvents like DMF.
High-boiling point solvents can be challenging to remove completely.
-
Azeotropic Removal: Co-evaporate the product with a lower boiling point solvent in which it is soluble, such as toluene or a mixture of DCM and methanol, several times under reduced pressure.
-
Lyophilization (Freeze-Drying): If the product is soluble in water or a mixture of water and a suitable organic solvent (like dioxane or tert-butanol), lyophilization can be an effective method for removing residual solvents and obtaining a fluffy solid.
Experimental Protocols
General Purification Protocol via Extraction and Precipitation
-
Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This step removes basic impurities.
-
Base Wash: Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove acidic impurities.
-
Brine Wash: Wash with saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Precipitation/Solidification: If the product is an oil, attempt trituration with diethyl ether or hexane. Stir vigorously at room temperature or in an ice bath until a solid precipitate forms.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether or hexane, and dry under vacuum.
Purity Assessment Data
While specific quantitative data for every batch will vary, the following table provides typical purity specifications for this compound.
| Parameter | Specification | Analysis Method |
| Purity | ≥98.0% | HPLC |
| Appearance | White to Off-white Solid | Visual |
| Identity | Conforms to structure | ¹H NMR, MS |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an oily product.
Technical Support Center: Optimizing Cleavage of Peptides Containing Lys(2-Picolinoyl) from Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing Boc-Lys(2-Picolinoyl)-OH from solid-phase synthesis resins.
Introduction
The successful cleavage of a synthetic peptide from its resin support, with simultaneous removal of all protecting groups, is a critical final step in solid-phase peptide synthesis (SPPS). When working with modified amino acids such as this compound, this process can present unique challenges. The 2-picolinoyl group, while useful for specific applications, is notably stable and may not be efficiently cleaved under standard trifluoroacetic acid (TFA)-based conditions used for Boc-SPPS.
This guide addresses the optimization of the cleavage process, with a focus on strategies for the successful deprotection of the picolinoyl group.
Frequently Asked Questions (FAQs)
Q1: Can the 2-picolinoyl group on the lysine side chain be cleaved simultaneously with the Boc group and the peptide from the resin using a standard TFA cleavage cocktail?
Based on available literature, the picolinamide bond is generally stable to strong acids like TFA. Therefore, a standard one-pot TFA cleavage is unlikely to efficiently remove the 2-picolinoyl group. A two-step cleavage strategy is recommended, with the first step targeting the removal of the Boc group and cleavage from the resin, followed by a specific step to cleave the picolinoyl group.
Q2: What are the recommended methods for cleaving the 2-picolinoyl group from the lysine side chain after the initial TFA cleavage?
Several methods have been reported for the cleavage of picolinamides, which can be adapted for deprotecting the lysine side chain. These are typically performed after the peptide has been cleaved from the resin and purified.
-
Reductive Cleavage: Treatment with zinc dust in the presence of a strong acid, such as hydrochloric acid (HCl), has been shown to be effective.[1][2]
-
Catalytic Cleavage: The use of copper(II) or iron(III) salts as catalysts can facilitate the chemoselective removal of the picolinoyl group.
It is crucial to perform small-scale trials to optimize the conditions for your specific peptide sequence to avoid side reactions and ensure complete deprotection.
Q3: What are the potential side reactions to consider when cleaving a peptide containing Lys(2-Picolinoyl)?
During the initial TFA cleavage, common side reactions associated with standard Boc-SPPS should be considered, such as:
-
Alkylation of sensitive residues: Tryptophan, methionine, and tyrosine are susceptible to modification by carbocations generated from the cleavage of protecting groups. The use of appropriate scavengers is essential to minimize these side reactions.
-
Aspartimide formation: Peptides containing aspartic acid can form a cyclic aspartimide intermediate, which can lead to epimerization and side-chain amide bond formation.
For the subsequent picolinoyl group cleavage, the specific conditions used will determine the potential side reactions. For example, the strong acid used in reductive cleavage could potentially affect other acid-labile functionalities if they are present in the peptide.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage from Resin | 1. Insufficient TFA concentration or volume. 2. Short reaction time. 3. Poor swelling of the resin. | 1. Ensure a TFA concentration of at least 95% in the cleavage cocktail. Use a sufficient volume to fully suspend the resin (typically 10-20 mL per gram of resin). 2. Extend the cleavage time. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC. A typical cleavage time is 2-4 hours. 3. Pre-swell the resin in dichloromethane (DCM) for 30 minutes before adding the cleavage cocktail. |
| Incomplete Removal of Boc Group | 1. Insufficient TFA concentration. 2. Presence of basic residues that neutralize the acid. | 1. Use a high concentration of TFA (95%). 2. For peptides with multiple basic residues (e.g., His, Arg), a longer cleavage time or a higher volume of cleavage cocktail may be necessary. |
| Picolinoyl Group Remains on Lysine Side Chain | Standard TFA cleavage cocktails are not effective for picolinoyl group removal. | Implement a two-step cleavage strategy as outlined in the FAQs. After initial TFA cleavage and purification of the peptide, use a specific method (e.g., reductive or catalytic cleavage) to remove the picolinoyl group. |
| Presence of Unidentified Side Products | 1. Alkylation of sensitive amino acids (Trp, Met, Tyr). 2. Oxidation of sensitive residues. 3. Aspartimide formation. | 1. Use a scavenger cocktail appropriate for the peptide sequence. See Table 1 for recommended scavenger cocktails. 2. If methionine is present, consider using a cleavage cocktail containing scavengers that prevent oxidation, such as dithiothreitol (DTT). 3. To minimize aspartimide formation, use optimized coupling conditions during synthesis and keep the cleavage time as short as possible. |
| Poor Peptide Precipitation | The peptide is highly soluble in the precipitation solvent (e.g., diethyl ether). | 1. Use a larger volume of cold diethyl ether for precipitation. 2. Try a different precipitation solvent, such as methyl-tert-butyl ether (MTBE). 3. If the peptide is very hydrophilic, it may be necessary to concentrate the TFA solution and then lyophilize the peptide directly. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Peptide from Resin
This protocol is for the initial cleavage of the peptide from the resin and removal of the Boc protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (see Table 1)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the peptide-resin (1 g) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare the cleavage cocktail by slowly adding TFA to the appropriate scavengers (see Table 1 for recommended cocktails). A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3]
-
Add the cleavage cocktail (10-20 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Reductive Cleavage of the 2-Picolinoyl Group (Post-TFA Cleavage)
This protocol is a general guideline and should be optimized for the specific peptide.
Materials:
-
Purified peptide containing the Lys(2-Picolinoyl) modification
-
Zinc dust (activated)
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable solvent (e.g., water, aqueous acetonitrile)
-
HPLC for monitoring the reaction
Procedure:
-
Dissolve the purified peptide in a suitable solvent.
-
Add an excess of activated zinc dust to the solution.
-
Slowly add concentrated HCl to the mixture while stirring. The final acid concentration should be optimized (e.g., 1-6 M).
-
Stir the reaction at room temperature and monitor the progress by HPLC.
-
Once the reaction is complete, filter to remove the excess zinc.
-
Purify the deprotected peptide by HPLC.
-
Lyophilize the final product.
Data Presentation
Table 1: Recommended TFA Cleavage Cocktails for Peptides with Sensitive Residues
| Residues Present | Cleavage Cocktail Composition (v/v) | Reference |
| Standard Peptides (no Trp, Met, Cys, Tyr) | 95% TFA, 5% Water | [4] |
| Trp | 94% TFA, 2.5% Water, 2.5% EDT, 1% Triisopropylsilane (TIS) | [2] |
| Met | 95% TFA, 5% Dithiothreitol (DTT) | [3] |
| Cys, Tyr | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT (Reagent K) | [3] |
| Multiple sensitive residues | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT (Reagent K) | [3] |
Visualizations
Caption: Recommended two-step cleavage workflow for peptides containing Lys(2-Picolinoyl).
Caption: Troubleshooting decision tree for the initial TFA cleavage step.
References
Technical Support Center: Boc-Lys(2-Picolinoyl)-OH Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering incomplete N-alpha-Boc deprotection of Boc-Lys(2-Picolinoyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete Boc deprotection of this compound?
A1: The most probable cause for incomplete deprotection is the protonation of the pyridine nitrogen in the 2-picolinoyl group on the lysine side chain under standard acidic deprotection conditions (e.g., using trifluoroacetic acid, TFA). This creates a positive charge on the side chain, which can electrostatically hinder the approach of a proton to the N-alpha-Boc group, thereby slowing down or preventing its complete removal.
Q2: How does the 2-picolinoyl group interfere with Boc deprotection?
A2: The 2-picolinoyl group contains a nitrogen atom within its aromatic ring structure. In the presence of a strong acid like TFA, this nitrogen atom can become protonated. The resulting positive charge in close proximity to the N-alpha-Boc group can create an unfavorable electrostatic environment for the subsequent protonation of the Boc group's carbonyl oxygen, a critical step for its cleavage.[1][2]
Q3: Are there alternative methods for Boc deprotection that might be more effective for this modified amino acid?
A3: Yes, several alternative methods can be employed if standard TFA treatment is unsuccessful. These include using different acid catalysts, Lewis acids, or thermal deprotection. For instance, using HCl in dioxane or a milder Brønsted acid like p-toluenesulfonic acid (pTSA) in a suitable solvent system could be effective.[3][4] Lewis acids such as zinc bromide or trimethylsilyl iodide (TMSI) also offer non-traditional routes for Boc removal.[5]
Troubleshooting Guide
Issue: Incomplete removal of the Boc group from this compound detected by TLC, LC-MS, or NMR.
This guide provides a systematic approach to troubleshoot and optimize the deprotection reaction.
Troubleshooting Workflow Diagram
Figure 1: A workflow diagram for troubleshooting the incomplete deprotection of this compound.
Proposed Mechanism of Interference
The following diagram illustrates the hypothesized interference of the protonated picolinoyl group during acidic Boc deprotection.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. carbonyl compounds - How or why can carboxylic acids be protonated? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Boc-Lys(2-Picolinoyl)-OH solubility issues in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(2-Picolinoyl)-OH, focusing on common solubility issues encountered in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of the amino acid lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-picolinoyl group protecting the ε-amino group of the lysine side chain.[1] This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The 2-picolinoyl group can act as a metal-chelating moiety, making it useful for the synthesis of peptides with specific metal-binding properties or for applications in bioconjugation and drug delivery.
Q2: What are the general solubility characteristics of this compound?
A2: As a protected amino acid, this compound is generally a solid, off-white powder at room temperature.[1] Its solubility is influenced by the presence of both the hydrophobic Boc group and the more polar picolinoyl and carboxylic acid groups. While it has limited solubility in aqueous solutions, it is generally soluble in polar aprotic organic solvents commonly used in peptide synthesis. The presence of the 2-picolinoyl group may enhance its solubility in certain chemical environments.[1]
Q3: In which organic solvents is this compound typically soluble?
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in the chosen reaction solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration of the amino acid may be too high for the chosen solvent.
-
Solution: Try increasing the solvent volume to achieve the desired concentration. It is advisable to start with a lower concentration and gradually increase it.
-
-
Inappropriate Solvent: The polarity of the solvent may not be optimal for dissolving the compound.
-
Solution: If solubility is poor in a less polar solvent like DCM, switch to a more polar aprotic solvent such as DMF or NMP. DMSO is also a strong solvent that can be effective.[3]
-
-
Low Temperature: The dissolution of solids can be kinetically slow at room temperature.
-
Solution: Gently warm the mixture to 30-40°C. Sonication in an ultrasonic bath can also significantly aid in the dissolution process.[4]
-
-
Zwitterionic Character: Although the α-amino group is protected, the free carboxylic acid can lead to zwitterionic character, which can reduce solubility in some organic solvents.
-
Solution 1 (In-situ Neutralization): In a peptide coupling reaction, the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble salt. This is a standard component of most coupling protocols.
-
Solution 2 (Pre-formation of a Salt): In some cases, pre-dissolving the amino acid in the presence of a base before adding other reagents can improve solubility.
-
-
Moisture Contamination: The presence of water in hygroscopic solvents like DMF can sometimes affect the solubility of protected amino acids.
-
Solution: Ensure the use of anhydrous solvents for your reactions.
-
Problem: The solution of this compound is cloudy or forms a precipitate over time.
Possible Causes and Solutions:
-
Saturation/Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is now precipitating.
-
Solution: Add more solvent to reduce the concentration. If this is not possible due to reaction constraints, you may need to proceed with the reaction as a suspension, ensuring vigorous stirring.
-
-
Aggregation: Protected amino acids can sometimes aggregate in solution.
-
Solution: Sonication can help to break up aggregates. The addition of a small amount of a chaotropic agent, if compatible with the reaction chemistry, could also be considered, though this is less common in standard peptide synthesis.
-
-
Reaction with Solvent: In rare cases, the compound may react with impurities in the solvent.
-
Solution: Use high-purity, peptide-synthesis-grade solvents.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Peptide Synthesis Solvents
| Solvent | Abbreviation | Estimated Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to High | A common and effective solvent for peptide coupling reactions. |
| Dichloromethane | DCM | Moderate | Often used, but may require larger volumes or warming. |
| N-Methyl-2-pyrrolidone | NMP | Good to High | A strong polar aprotic solvent, often a good alternative to DMF. |
| Dimethyl sulfoxide | DMSO | High | A very strong solvent, but can be difficult to remove and may interfere with some downstream processes. |
Disclaimer: The solubility data presented in this table is estimated based on the properties of structurally similar compounds and general chemical principles. It is strongly recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Peptide Coupling
-
Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture. Use anhydrous, peptide-synthesis-grade solvents.
-
Weighing: Accurately weigh the required amount of this compound and the coupling agent (e.g., HBTU, HATU) into a clean, dry reaction vessel.
-
Solvent Addition: Add the desired volume of the chosen solvent (e.g., DMF).
-
Dissolution: Stir the mixture at room temperature. If dissolution is slow or incomplete:
-
Gently warm the vessel to 30-40°C.
-
Place the vessel in an ultrasonic bath for 5-10 minutes.
-
-
Activation: Once the amino acid is fully dissolved, add the coupling additives (e.g., HOBt) and the base (e.g., DIPEA) as required by your specific peptide coupling protocol. The solution should remain clear.
-
Coupling: Add the activated amino acid solution to the deprotected resin or the free amine of the growing peptide chain.
Visualizations
Caption: Workflow for dissolving and coupling this compound.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lysine synthesis and catabolism are coordinately regulated during tobacco seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective lysine modification of native peptides via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalforums.com [chemicalforums.com]
Technical Support Center: Optimizing Peptide Yield with Boc-Lys(2-Picolinoyl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peptides synthesized using Boc-Lys(2-Picolinoyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is protected by a 2-picolinoyl group.[1] The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS) that is labile to acid.[1][2] The 2-picolinoyl group provides orthogonal protection to the lysine side chain, meaning it can be removed under conditions that do not affect the Boc group or other common acid-labile side-chain protecting groups.[3] This allows for selective modification of the lysine side chain on the solid support.
Q2: What are the potential advantages of using a 2-picolinoyl protecting group on the lysine side chain?
The primary advantage of the 2-picolinoyl group is its orthogonality to the Boc group. This enables site-specific modifications of the lysine residue, such as biotinylation, fluorescent labeling, or the attachment of other molecules, while the peptide is still on the solid support. The picolinoyl group's stability to acidic conditions used for Boc deprotection prevents premature deprotection of the lysine side chain.[3]
Q3: What are the common challenges encountered when using this compound that can lead to low peptide yield?
Common challenges that can result in decreased peptide yield include:
-
Incomplete Coupling: The steric hindrance of the this compound residue may lead to inefficient coupling to the growing peptide chain.
-
Side Reactions: Undesired side reactions can occur during coupling or deprotection steps.[4]
-
Aggregation: The presence of the picolinoyl group could potentially contribute to peptide aggregation on the solid support, especially in hydrophobic sequences.
-
Difficult Deprotection: Incomplete removal of the 2-picolinoyl group from the lysine side chain after synthesis can lead to a heterogeneous final product and lower yield of the desired peptide.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test (indicating free amines) after the coupling step.
-
Presence of deletion sequences (missing the Lys(2-Picolinoyl) residue) in the final peptide, as identified by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | 1. Double Couple: Perform a second coupling reaction with fresh reagents. 2. Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or overnight. 3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to a uronium/aminium-based reagent like HATU or HBTU, which are known to be more efficient for sterically hindered amino acids. |
| Poor Solubility of Reagents | 1. Optimize Solvent System: Ensure complete dissolution of this compound and coupling reagents. A mixture of DMF and DCM can sometimes improve solubility. 2. Pre-activation: Pre-activate the this compound with the coupling reagent for 5-10 minutes before adding it to the resin. |
Issue 2: Incomplete Deprotection of the 2-Picolinoyl Group
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a mass corresponding to the peptide with the picolinoyl group still attached.
-
The final purified peptide has a lower than expected yield.
Possible Causes & Solutions:
The 2-picolinoyl group is stable to the trifluoroacetic acid (TFA) used for N-alpha-Boc deprotection.[3] Its removal requires specific conditions.
| Possible Cause | Recommended Solution |
| Ineffective Cleavage Conditions | 1. Metal-Catalyzed Cleavage: Based on the cleavage of structurally similar picoloyl esters, a metal-catalyzed approach is recommended.[3] Treat the resin-bound peptide with a solution of copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃) in a suitable solvent system (e.g., MeOH/DCM).[3] 2. Optimization of Cleavage Time and Temperature: The cleavage of picoloyl groups can be slow.[3] It may be necessary to increase the reaction time (e.g., 18-48 hours) or gently heat the reaction mixture to drive the deprotection to completion.[3] |
| Chelation Effects | The picolinoyl group can chelate metal ions, which might interfere with cleavage. Ensure an adequate excess of the metal catalyst is used. |
Issue 3: Side Reactions During Synthesis
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicates byproducts with unexpected masses.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization of the Lysine Residue | Racemization can be a concern with any amino acid during activation. 1. Use Additives: Include an anti-racemization additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® during the coupling step. 2. Minimize Activation Time: Pre-activate the amino acid for the shortest time necessary before adding it to the resin. |
| Modification of the Picolinoyl Group | The pyridine ring of the picolinoyl group could potentially undergo side reactions under certain conditions. 1. Careful Reagent Selection: Avoid strongly acidic or basic conditions beyond what is necessary for the standard SPPS cycle. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
N-alpha-Boc Deprotection: Remove the Boc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes.
-
Washes: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Washes: Wash the resin with DMF (5x).
-
Coupling:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HATU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIEA (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
-
Washes: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: On-Resin Deprotection of the 2-Picolinoyl Group
-
Resin Preparation: After the final N-alpha-Boc deprotection and subsequent washes, swell the peptide-resin in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM).
-
Cleavage Solution Preparation: Prepare a 0.1 M solution of copper(II) acetate (Cu(OAc)₂) in 1:1 MeOH/DCM.
-
Deprotection Reaction: Add the Cu(OAc)₂ solution to the resin and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide with TFA, and analyzing by HPLC-MS.
-
Reaction Completion: Continue the reaction until complete removal of the picolinoyl group is observed (typically 18-48 hours).
-
Washes: Wash the resin thoroughly with MeOH/DCM (3x), DMF (3x), and DCM (3x) to remove the copper salts and byproducts.
Visualizations
Caption: General workflow for incorporating this compound into a peptide via SPPS.
Caption: Troubleshooting decision tree for low peptide yield with this compound.
References
Preventing racemization of Boc-Lys(2-Picolinoyl)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization of Boc-Lys(2-Picolinoyl)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of this compound?
Racemization is the conversion of an optically active compound into a mixture of equal amounts of both enantiomers (L and D forms), resulting in a loss of optical activity. In peptide synthesis, the incorporation of a D-amino acid instead of the desired L-amino acid can lead to a final peptide with altered three-dimensional structure and biological activity. This makes the resulting diastereomeric peptides difficult to purify.[1][2] The activation of the carboxylic acid of this compound during the coupling step makes the α-hydrogen more acidic and susceptible to abstraction, which can lead to racemization.
Q2: How does the 2-picolinoyl protecting group on the lysine side-chain influence racemization?
The 2-picolinoyl group is an N-acyl protecting group. N-acyl groups are electron-withdrawing, which can increase the acidity of the α-hydrogen of the amino acid.[1] This heightened acidity can make the amino acid more prone to racemization during the activation and coupling steps of peptide synthesis. While specific studies on the racemization of this compound are not abundant, the general principle suggests that caution should be exercised.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
Uronium/aminium-based reagents in combination with additives are generally preferred over carbodiimides alone for minimizing racemization.[3]
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that, when used with an additive like HOBt, can significantly suppress racemization.[3][4] HATU is often favored as it can lead to faster reactions with less epimerization.[3]
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Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for minimizing racemization.[1]
Q4: What is the role of additives like HOBt and HOAt in preventing racemization?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC (N,N'-diisopropylcarbodiimide).[5] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the intermediate formed with the coupling reagent alone.[5] HOAt is generally considered more effective than HOBt at suppressing racemization.
Q5: Can the choice of base affect the extent of racemization?
Yes, the base used during coupling can significantly influence the degree of racemization. Sterically hindered and weaker bases are generally preferred.
-
N,N-Diisopropylethylamine (DIPEA) is a commonly used base.
-
For cases with a high risk of racemization, a weaker base like sym-collidine (2,4,6-trimethylpyridine) is recommended.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize racemization when coupling this compound.
Problem: Significant racemization is detected in the final peptide.
Step 1: Review Your Coupling Protocol
The first step is to carefully examine your current experimental conditions.
References
Boc-Lys(2-Picolinoyl)-OH stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Boc-Lys(2-Picolinoyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Storing it in a desiccator within a refrigerator is an excellent practice to minimize exposure to humidity.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold solid, which could accelerate degradation.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term exposure to room temperature is generally acceptable for shipping, for maintaining long-term purity and stability, storage at 2-8°C is strongly recommended.[1][2] Avoid repeated temperature cycling.
Q4: What are the potential degradation pathways for this compound during long-term storage?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through:
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Hydrolysis: The ester and amide bonds can be susceptible to hydrolysis, especially in the presence of moisture. The Boc (tert-butyloxycarbonyl) group is particularly sensitive to acidic conditions.
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Oxidation: Although not highly susceptible, prolonged exposure to air and light can lead to oxidative degradation.
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Photodegradation: Exposure to UV light can potentially lead to the degradation of the picolinoyl group.
Q5: How can I assess the purity of my this compound after long-term storage?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4] A comparison of the analytical data of the stored material with that of a new batch or the initial certificate of analysis can reveal any degradation.
Troubleshooting Guide
Problem: I am observing a new, unexpected peak in the HPLC chromatogram of my stored this compound.
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Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Was the container tightly sealed? Was it stored at the recommended 2-8°C? Was it protected from light? If not, the new peak is likely a degradation product. It is advisable to use a fresh batch of the compound for critical experiments.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all solvents and vials used for sample preparation are clean and of high purity. Re-run the analysis with fresh solvents to rule out contamination.
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Problem: The solubility of my this compound seems to have decreased over time.
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Possible Cause: Partial degradation or moisture absorption.
-
Solution: A change in physical properties like solubility can indicate degradation. Moisture absorption can also affect how the compound dissolves. Consider drying a small sample under vacuum and re-testing its solubility. However, if degradation is suspected, using a fresh sample is the most reliable approach.
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Problem: I am getting inconsistent results in my experiments using an older batch of this compound.
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Possible Cause: Loss of purity.
-
Solution: The compound may have degraded over time, leading to a lower effective concentration of the active molecule. It is recommended to re-qualify the purity of the older batch using HPLC or NMR before further use.[3] If the purity is below the required specification for your experiment, a new batch should be used.
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Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Stability Factors
| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |
| Temperature | 2-8°C[1][2] | To minimize the rate of chemical degradation. | Increased degradation rate, leading to lower purity over time. |
| Humidity | Dry environment (e.g., in a desiccator)[5] | To prevent hydrolysis of the ester and amide bonds. | Hydrolysis of the Boc and/or picolinoyl groups. |
| Light | Protected from light (e.g., in an amber vial)[5] | To prevent photodegradation. | Potential degradation of the picolinoyl moiety. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for very long-term storage | To minimize oxidation. | Slow oxidation over extended periods. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for conducting a long-term stability study.
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Initial Characterization (Time = 0):
-
Procure a fresh batch of this compound.
-
Perform a comprehensive analysis to establish the initial purity and characteristics.
-
HPLC: Develop a stability-indicating HPLC method to resolve the parent compound from potential degradation products. Record the peak area and retention time.
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NMR: Obtain a ¹H and ¹³C NMR spectrum to confirm the structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight.
-
Appearance: Record the physical appearance (color, form).
-
-
-
Sample Storage:
-
Aliquot the compound into multiple amber glass vials.
-
Store the vials under the desired long-term storage conditions (e.g., 2-8°C, protected from light and moisture).
-
It is also advisable to store a set of samples under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability more quickly.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 3, 6, 9, 12, 18, 24, and 36 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the same set of analyses as in the initial characterization (HPLC, NMR, MS, Appearance).
-
-
Data Analysis:
-
Compare the results from each time point to the initial data.
-
HPLC: Quantify the purity by calculating the peak area percentage. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
NMR: Look for the appearance of new signals or changes in the integration of existing signals that would suggest structural changes.
-
MS: Analyze for the presence of ions corresponding to potential degradation products.
-
Appearance: Note any changes in color or physical form.
-
-
-
Based on the data collected, establish a recommended retest date or shelf life for this compound under the specified storage conditions.
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Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9 [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Lys(Boc)-OH | (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | Carbamates | Ambeed.com [ambeed.com]
Troubleshooting unexpected byproducts with Boc-Lys(2-Picolinoyl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(2-Picolinoyl)-OH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 2-Picolinoyl protecting group on the lysine side chain?
The 2-Picolinoyl (Pico) group serves as a specialized protecting group for the ε-amino group of lysine. Its primary advantage lies in its unique, chemoselective cleavage conditions, which allow for its removal without affecting other common protecting groups used in peptide synthesis. This orthogonality is particularly valuable in the synthesis of complex peptides or when site-specific modification of the lysine side chain is required.[1]
Q2: I observe an unexpected mass peak corresponding to my peptide plus the mass of zinc or copper. What could be the cause?
This observation strongly suggests that residual metal ions from the cleavage of the 2-Picolinoyl group are forming adducts with your peptide. The 2-Picolinoyl group can be cleaved using zinc(II) acetate or copper(II) acetate.[1] If the post-cleavage workup is not sufficiently rigorous, these metal ions can coordinate with your final peptide, leading to the observed mass increase.
Troubleshooting Unexpected Byproducts
Q3: During the final cleavage and deprotection of my peptide, I am observing a byproduct with a mass that does not correspond to any expected modification. How can I identify this byproduct?
An unexpected byproduct could arise from a side reaction involving the 2-Picolinoyl group. One possibility is incomplete cleavage of the 2-Picolinoyl group, which would result in a mass increase corresponding to the picolinoyl moiety. Another potential issue, though less common with modern protocols, could be a modification of the picolinoyl group itself under the harsh acidic conditions of final cleavage, if it was not removed orthogonally beforehand.
To identify the byproduct, we recommend the following:
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High-Resolution Mass Spectrometry (HRMS): Obtain a precise mass of the byproduct to help elucidate its elemental composition.
-
Tandem MS (MS/MS): Fragment the byproduct to identify the specific amino acid residue that has been modified.
-
Control Reactions: If possible, subject this compound to the final cleavage conditions in the absence of the rest of the peptide to see if the protecting group itself is being modified.
Q4: I am having difficulty purifying my peptide, and it seems to be chelating with metal ions from my HPLC system. Could the 2-Picolinoyl group be responsible?
Yes, the picolinoyl moiety contains a nitrogen atom in the pyridine ring that can chelate metal ions. If the 2-Picolinoyl group is not fully cleaved from your peptide, the final product can interact with metal ions in your HPLC column or mobile phase, leading to peak broadening, tailing, or shifts in retention time.
Troubleshooting Steps:
-
Ensure complete cleavage of the 2-Picolinoyl group before final purification.
-
Consider washing your crude peptide with a mild chelating agent like EDTA prior to HPLC purification to remove any coordinated metal ions.
-
Use metal-free HPLC systems and high-purity solvents if metal chelation is a persistent issue.
Experimental Protocols and Data
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide using standard carbodiimide chemistry.
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Resin Swelling: Swell the resin (e.g., 100 mg of Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
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Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
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Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
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Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
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Washing: Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.
Protocol 2: Catalytic Cleavage of the 2-Picolinoyl Group
This protocol describes the chemoselective removal of the 2-Picolinoyl group from a resin-bound peptide.[1]
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Resin Preparation: Swell the peptide-resin in a 1:1 mixture of methanol and DCM.
-
Cleavage Cocktail: Prepare a solution of 30 mol% ferric chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂) in a 9:1 mixture of methanol and DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
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Washing: Once the cleavage is complete, thoroughly wash the resin with methanol (5x), DMF (5x), and DCM (3x) to remove the catalyst and cleaved protecting group.
Table 1: Comparison of Catalytic Conditions for 2-Picolinoyl Group Cleavage
| Catalyst (30 mol%) | Solvent (MeOH:DCM) | Time (hours) | Yield (%) |
| FeCl₃ | 1:1 | 18 | 87 |
| FeCl₃ | 9:1 | 5 | 91 |
| Cu(OAc)₂ | 1:1 | 16 | ~85 |
| Cu(OAc)₂ | 9:1 | 4 | ~90 |
Data is illustrative and based on trends reported in the literature.[1]
Visual Guides
Note: The image "picolinoyl.png" would be a chemical drawing of the 2-picolinoyl group. Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for unexpected byproducts.
References
Validation & Comparative
A Comparative Guide to Orthogonal Lysine Side-Chain Protection in Boc-SPPS: Boc-Lys(2-Picolinoyl)-OH vs. Boc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful synthesis of complex and modified peptides. When employing a Boc (tert-butyloxycarbonyl) strategy for Nα-amino group protection, the selection of a compatible and selectively cleavable side-chain protecting group for lysine is a critical consideration. This guide provides a detailed comparison of two such options: the novel Boc-Lys(2-Picolinoyl)-OH and the well-established Boc-Lys(Fmoc)-OH.
This comparison aims to provide an objective overview of their respective chemistries, deprotection strategies, and potential performance in Boc-SPPS, supported by available data and experimental protocols. It is important to note that while Boc-Lys(Fmoc)-OH is a widely used and well-documented reagent, comprehensive experimental data on the performance of this compound in peptide synthesis is limited. Much of the information regarding the picolinoyl group is inferred from its application in other areas of organic synthesis, such as carbohydrate chemistry.
Overview of Protecting Group Strategies
In Boc-SPPS, the Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). Consequently, the side-chain protecting groups must be stable to these acidic conditions and removable by an orthogonal method to allow for selective modification of the lysine residue on the solid support.
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Boc-Lys(Fmoc)-OH utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the ε-amino function of lysine. The Fmoc group is stable to the acidic conditions of Boc deprotection and can be selectively removed with a base, most commonly piperidine.[1][2] This orthogonality allows for specific labeling, branching, or cyclization of the lysine side-chain.[3]
-
This compound employs the 2-picolinoyl (Pic) group, which has been explored as a protecting group in other areas of organic synthesis. Its removal is typically achieved through metal-ion catalysis, offering a potentially unique orthogonal deprotection strategy in the context of peptide synthesis.[4]
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and deprotection parameters of this compound and Boc-Lys(Fmoc)-OH based on available literature. Direct comparative performance data in SPPS is currently limited for the picolinoyl derivative.
| Feature | This compound | Boc-Lys(Fmoc)-OH |
| Side-Chain Protecting Group | 2-Picolinoyl (Pic) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Orthogonality in Boc-SPPS | Potentially orthogonal; stable to TFA. | Well-established orthogonality; stable to TFA.[1][2] |
| Deprotection Chemistry | Metal-ion catalyzed cleavage.[4] | Base-mediated elimination.[1][3] |
| Primary Deprotection Reagents | Copper(II) acetate (Cu(OAc)₂) or Iron(III) chloride (FeCl₃) in a suitable solvent system.[4] | 20% Piperidine in DMF.[5][6] |
| Deprotection Conditions | Catalytic amounts of metal salt, room temperature. Reaction times can be rapid (minutes to hours).[4] | Typically 2 x 10-minute treatments with 20% piperidine in DMF at room temperature.[5] |
| Potential Advantages | - Novel orthogonality based on metal catalysis.- Potentially rapid deprotection.[4] | - Well-established and reliable procedure.- High deprotection efficiency.- Commercially available and widely used. |
| Potential Disadvantages | - Limited data in peptide synthesis.- Potential for metal contamination of the peptide.- Compatibility of metal salts with the resin and other protecting groups needs thorough evaluation. | - Piperidine is a regulated substance in some regions.- Potential for side reactions like aspartimide formation in sensitive sequences. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Fmoc Group from a Lysine Side-Chain in Boc-SPPS
This protocol outlines the standard procedure for the selective removal of the Fmoc group from a lysine residue during Boc-SPPS.
Materials:
-
Peptide-resin containing a Boc-Lys(Fmoc)-OH residue.
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
Dichloromethane (DCM).
-
Kaiser test kit.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
Protocol 2: Hypothetical On-Resin Deprotection of the 2-Picolinoyl Group from a Lysine Side-Chain in Boc-SPPS
This protocol is a proposed methodology based on the known chemistry of picolinoyl ester cleavage and has not been extensively validated for N-picolinoyl amides in SPPS.[4] Optimization will be required for specific peptide sequences and resin types.
Materials:
-
Peptide-resin containing a this compound residue.
-
Anhydrous Methanol (MeOH).
-
Anhydrous Dichloromethane (DCM).
-
Copper(II) acetate (Cu(OAc)₂) or Iron(III) chloride (FeCl₃).
-
Dimethylformamide (DMF).
-
Kaiser test kit.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin with anhydrous DCM (3 x 1 min).
-
Prepare a 0.1 M solution of Cu(OAc)₂ or FeCl₃ in a suitable solvent system (e.g., MeOH/DCM).
-
Add the metal salt solution to the resin.
-
Agitate the mixture at room temperature. Monitor the reaction progress by taking small resin samples and performing a Kaiser test. Reaction times may vary from 30 minutes to several hours.
-
Once the reaction is complete (positive Kaiser test), drain the deprotection solution.
-
Wash the resin thoroughly with the deprotection solvent to remove metal salts.
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
Caution: The use of metal salts may require special handling and waste disposal procedures. The efficiency of metal salt removal from the resin and potential for peptide chelation should be carefully assessed.
Visualizing the Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow of incorporating and selectively deprotecting the lysine side-chain in a Boc-SPPS context.
References
- 1. diva-portal.org [diva-portal.org]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
2-Picolinoyl: A Superior Protecting Group for Lysine in Complex Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals engaged in complex peptide synthesis and bioconjugation, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. Among the various options for protecting the ε-amino group of lysine, the 2-picolinoyl (Pico) group is emerging as a superior alternative to conventional protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The primary advantage of the 2-picolinoyl group lies in its unique chemoselective deprotection under mild, catalytic conditions, offering a level of orthogonality that is often challenging to achieve with traditional protecting groups.
The strategic selection of protecting groups is fundamental to the successful synthesis of complex peptides and bioconjugates, ensuring that specific reactive sites are shielded from unwanted reactions while others are selectively modified.[1] While Boc, Cbz, and Fmoc have long been the workhorses in peptide chemistry, their removal often requires harsh acidic or basic conditions that can compromise the integrity of sensitive peptide sequences or other functional moieties.[2][3] The 2-picolinoyl group, in contrast, provides a robust and highly selective protection strategy that can be seamlessly integrated into orthogonal synthesis schemes.
Unparalleled Chemoselectivity in Deprotection
The most significant advantage of the 2-picolinoyl protecting group is its susceptibility to removal under exceptionally mild and selective conditions. This is typically achieved using catalytic amounts of copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃) in a methanol/dichloromethane solvent system.[4] This catalytic approach is not only more efficient but also environmentally friendlier than methods requiring stoichiometric amounts of deprotection reagents.
Crucially, these deprotection conditions are orthogonal to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This orthogonality allows for the selective deprotection of the lysine side chain without affecting the N-terminal protection of the peptide, a critical feature in the synthesis of branched peptides or for the site-specific conjugation of molecules to the lysine side chain.[4]
Comparison of Lysine Protecting Groups
| Protecting Group | Structure | Introduction | Deprotection Conditions | Orthogonality & Advantages | Disadvantages |
| 2-Picolinoyl (Pico) | Picolinic acid attached to the ε-amino group | Acylation with picolinic acid derivative | Catalytic Cu(OAc)₂ or FeCl₃ in MeOH/DCM | Excellent orthogonality with Boc and Fmoc; Mild, chemoselective deprotection; Potentially enhances solubility. | Less commonly used than traditional groups; specific building blocks may be less readily available. |
| tert-Butyloxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., Trifluoroacetic acid - TFA) | Well-established in Boc-based solid-phase peptide synthesis (SPPS). | Harsh acidic conditions can cleave other acid-labile groups and damage sensitive peptides. | |
| Benzyloxycarbonyl (Cbz) | Reaction with benzyl chloroformate | Catalytic hydrogenation (e.g., H₂/Pd-C); Strong acids (HBr/AcOH) | Removable under neutral conditions via hydrogenation. | Hydrogenation is incompatible with other reducible functional groups (e.g., alkynes, alkenes). | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Reaction with Fmoc-OSu or Fmoc-Cl | Basic conditions (e.g., 20% piperidine in DMF) | Standard for Fmoc-based SPPS; Mild deprotection. | Base-labile protecting groups are not compatible; Piperidine can cause side reactions like aspartimide formation. |
Experimental Protocols
Synthesis of Nα-Boc-Nε-(2-picolinoyl)-L-lysine
A common method for introducing the 2-picolinoyl group involves the selective acylation of the ε-amino group of a suitably protected lysine derivative. A general procedure is as follows:
-
Starting Material: Nα-Boc-L-lysine.
-
Acylation: Dissolve Nα-Boc-L-lysine in a suitable solvent such as a mixture of dioxane and water.
-
Adjust the pH of the solution to approximately 10-11 using a base like 1M NaOH.
-
Add a solution of an activated picolinic acid derivative, such as picolinic acid N-hydroxysuccinimide ester, dropwise to the lysine solution while maintaining the pH.
-
Stir the reaction mixture at room temperature overnight.
-
Workup: Acidify the reaction mixture to pH 1-2 with a mild acid like 4M KHSO₄.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-(2-picolinoyl)-L-lysine.[5]
Deprotection of the 2-Picolinoyl Group
The following is a general protocol for the catalytic removal of the 2-picolinoyl group:[4]
-
Substrate: A peptide containing a lysine residue protected with a 2-picolinoyl group.
-
Reaction Setup: Dissolve the protected peptide in a solvent mixture of methanol and dichloromethane (e.g., 9:1 v/v).
-
Catalyst Addition: Add a catalytic amount (e.g., 30 mol%) of either copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture can be quenched and the product purified using standard chromatographic techniques.
Deprotection Time and Yield:
| Catalyst (30 mol%) | Solvent (MeOH/DCM) | Time | Yield | Reference |
| Cu(OAc)₂ | 9:1 | 1.5 h | 99% | [4] |
| FeCl₃ | 9:1 | 5 h | 91% | [4] |
Signaling Pathways and Experimental Workflows
The unique deprotection chemistry of the 2-picolinoyl group enables sophisticated synthetic strategies that are difficult to achieve with other protecting groups. A key application is in the site-specific modification of peptides for bioconjugation, for example, in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems.
Caption: Workflow for site-specific peptide modification using 2-picolinoyl protection.
This workflow illustrates how the 2-picolinoyl group allows for the selective deprotection of a lysine side chain on a solid-supported peptide, leaving the N-terminal Fmoc group and other side-chain protecting groups intact. This enables the precise attachment of a cargo molecule to the desired lysine residue before the peptide is cleaved from the resin and globally deprotected.
Logical Relationships in Orthogonal Deprotection
The orthogonality of the 2-picolinoyl group with respect to Boc and Fmoc is a key advantage. This relationship can be visualized as follows:
Caption: Orthogonality of 2-picolinoyl with Fmoc and Boc protecting groups.
This diagram illustrates that from a fully protected peptide, one can selectively remove either the Fmoc, 2-picolinoyl, or Boc group by choosing the appropriate deprotection reagent, without affecting the other protecting groups. This high degree of control is invaluable in the synthesis of complex, multifunctional biomolecules.
References
- 1. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Boc-Lys(2-Picolinoyl)-OH and Boc-Lys(Z)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity and handling of two side-chain protected lysine derivatives, Boc-Lys(2-Picolinoyl)-OH and Boc-Lys(Z)-OH, commonly employed in peptide synthesis. The choice of a lysine side-chain protecting group is critical for the successful synthesis of complex peptides, influencing coupling efficiency, deprotection strategies, and the potential for side reactions. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate building block for their specific synthetic needs.
Executive Summary
Boc-Lys(Z)-OH is a well-established and widely used derivative in Boc-based solid-phase peptide synthesis (SPPS). Its benzyloxycarbonyl (Z) protecting group is reliably cleaved by catalytic hydrogenation or strong acids. In contrast, this compound is a less common alternative. The 2-picolinoyl group offers potential advantages in terms of modified solubility and reactivity, with deprotection strategies suggested by studies in carbohydrate chemistry involving metal catalysts. However, direct comparative data on the performance of these two derivatives in peptide synthesis is limited in the current literature. This guide consolidates the available information to facilitate an informed decision.
Comparative Data
The following tables summarize the key properties and reported reactivity of this compound and Boc-Lys(Z)-OH.
| Property | This compound | Boc-Lys(Z)-OH |
| Molecular Formula | C₁₇H₂₅N₃O₅ | C₁₉H₂₈N₂O₆[1][2] |
| Molecular Weight | 351.40 g/mol | 380.44 g/mol [2] |
| CAS Number | 122532-80-3[3] | 2389-45-9[1][2] |
| Appearance | Off-white powder[3] | White crystal[1] |
Table 1: Physical and Chemical Properties
| Parameter | This compound | Boc-Lys(Z)-OH |
| Coupling Efficiency | No quantitative data available in the context of peptide synthesis. The picolinoyl group may enhance reactivity.[3] | Generally high, a standard building block in Boc-SPPS.[2][4] |
| Deprotection Conditions | Catalytic (30 mol%) FeCl₃ or Cu(OAc)₂ in MeOH/DCM (carbohydrate context). No established protocol in peptide synthesis. | - Catalytic Hydrogenation (e.g., H₂/Pd-C, catalytic transfer hydrogenation).- Strong Acidolysis (e.g., HF, TFMSA, HBr/AcOH).[5] |
| Potential Side Reactions | No specific side reactions reported in peptide synthesis. The impact of metal-based deprotection on peptide integrity is a consideration. | - Formylation of the ε-amino group during catalytic hydrogenation in DMF.[6]- Incomplete cleavage with weaker acids. |
| Orthogonality | Potentially orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups if metal-catalyzed deprotection is selective. | Orthogonal to the Boc group, allowing for selective deprotection of the α-amino group with TFA. |
Table 2: Reactivity and Performance in Peptide Synthesis
Experimental Protocols
Peptide Coupling Protocol (General)
This protocol is a general procedure for coupling Boc-protected amino acids in solid-phase peptide synthesis and can be adapted for both this compound and Boc-Lys(Z)-OH.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling:
-
Dissolve 3 equivalents of the Boc-Lys derivative (either this compound or Boc-Lys(Z)-OH) and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
Deprotection Protocols
Boc-Lys(Z)-OH Deprotection
-
Catalytic Transfer Hydrogenation:
-
Suspend the Z-protected peptide-resin in a suitable solvent (e.g., methanol or formic acid).
-
Add a hydrogen donor such as ammonium formate or formic acid.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and wash the resin.
-
-
Acidolysis (HF Cleavage):
-
Place the dried peptide-resin in a cleavage vessel.
-
Add a scavenger cocktail (e.g., anisole).
-
Carefully add anhydrous hydrogen fluoride (HF) at 0°C.
-
Stir the mixture for 1-2 hours at 0°C.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
Potential Deprotection of this compound (Based on Carbohydrate Chemistry)
This protocol is adapted from studies on carbohydrates and has not been validated for peptide synthesis. Caution is advised.
-
Suspend the picolinoyl-protected peptide-resin in a mixture of methanol and DCM (e.g., 9:1 v/v).
-
Add 30 mol% of either iron(III) chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂).
-
Stir the reaction at room temperature and monitor the progress by LC-MS.
-
Upon completion, filter the resin and wash thoroughly to remove metal salts and cleaved protecting group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship of protecting group strategies.
References
- 1. Boc-L-Lys(Z)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(2-Picolinoyl)-OH
For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic peptides is critical for ensuring purity, identity, and quality. Peptides incorporating modified amino acids, such as N-α-Boc-N-ε-(2-picolinoyl)-L-lysine [Boc-Lys(2-Picolinoyl)-OH], require robust analytical methods to resolve them from closely related impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for analyzing such peptides, with a focus on Reversed-Phase HPLC (RP-HPLC) and a look at Ion-Exchange Chromatography (IEX) as a viable alternative.
Introduction to this compound in Peptides
The incorporation of this compound into a peptide sequence introduces a unique moiety with distinct chemical properties. The 2-picolinoyl group, featuring a pyridine ring, alters the hydrophobicity and charge characteristics of the lysine side chain. This modification can influence the peptide's chromatographic behavior, necessitating tailored HPLC methods for effective analysis and purification.
Comparison of Analytical HPLC Methods
The two primary HPLC modes for peptide analysis are Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX).[1] RP-HPLC separates molecules based on hydrophobicity, making it the standard method for peptide purification and analysis.[2] In contrast, IEX separates molecules based on their net charge, offering an orthogonal approach that can be highly effective for peptides with varying charge states.[3][4][5]
Performance Comparison
The following table summarizes the expected performance of RP-HPLC and IEX for the analysis of a model peptide containing this compound compared to the same peptide with other common lysine protecting groups, such as Boc (tert-Butoxycarbonyl) and Z (Benzyloxycarbonyl). The 2-picolinoyl group is expected to be more hydrophobic than a second Boc group but potentially less hydrophobic than the benzylic Z group.
| Analytical Method | Analyte (Model Peptide Containing) | Expected Retention Time (Relative) | Resolution from Unmodified Peptide | Key Advantages |
| Reversed-Phase HPLC | This compound | Intermediate | Good to Excellent | High resolving power for peptides of similar structure; compatible with mass spectrometry (with appropriate mobile phase modifiers).[2] |
| Boc-Lys(Boc)-OH | Shorter | Good | Standard, well-understood methodology. | |
| Boc-Lys(Z)-OH | Longer | Excellent | The Z group provides significant hydrophobicity, leading to strong retention and good separation. | |
| Ion-Exchange HPLC | This compound | Dependent on pH and net charge | Good | Orthogonal selectivity to RP-HPLC; excellent for separating charged species and impurities with different pI values.[4][6] |
| Boc-Lys(Boc)-OH | Dependent on pH and net charge | Good | Can simplify complex purifications when used prior to an RP-HPLC step.[6] | |
| Boc-Lys(Z)-OH | Dependent on pH and net charge | Good | Effective for removing process-related impurities that may have similar hydrophobicity but different charge. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate HPLC analysis. Below are representative protocols for RP-HPLC and IEX analysis of peptides containing modified lysine residues.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is a standard starting point for the analysis of modified peptides.
1. Instrumentation and Column:
-
HPLC System: A standard analytical HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[2] Wide-pore columns (300 Å) are generally recommended for peptides.
-
Detector Wavelength: 210-220 nm.
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
3. Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes.
4. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile and integrate the peak areas to determine purity.
Protocol 2: Cation-Exchange Chromatography (IEX)
This protocol is an alternative for separating peptides based on charge.
1. Instrumentation and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: Strong cation-exchange (SCX) column (e.g., 4.6 x 50 mm, 5 µm particle size).[6]
-
Detector Wavelength: 210-220 nm.
2. Mobile Phase:
-
Mobile Phase A: 20 mM Phosphate buffer in 25% acetonitrile, pH 3.0.
-
Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl in 25% acetonitrile, pH 3.0.
3. Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
4. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Ensure the pH of the sample is adjusted to be compatible with the starting mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
5. Analysis:
-
Inject 20-50 µL of the prepared sample.
-
Peptides will elute in order of increasing positive net charge.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the workflows for both RP-HPLC and IEX analysis.
Conclusion
The analysis of peptides containing this compound is most commonly and effectively performed using RP-HPLC with a C18 column and an acetonitrile/water/TFA mobile phase system. This method provides high resolution based on the hydrophobicity imparted by the 2-picolinoyl group. For complex samples or when orthogonal separation is needed, Ion-Exchange Chromatography serves as an excellent alternative, separating peptides based on charge differences. The choice between these methods will depend on the specific separation challenge, including the nature of the impurities and the overall properties of the peptide. A systematic approach to method development, potentially screening both RP-HPLC and IEX conditions, will yield the most robust and reliable analytical results for these modified peptides.
References
Decoding Modified Peptides: A Comparative Guide to the Mass Spectrometry of Boc-Lys(2-Picolinoyl)-OH
For researchers, scientists, and drug development professionals engaged in the intricate analysis of modified peptides, understanding their behavior under mass spectrometry is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of peptides modified with Boc-Lys(2-Picolinoyl)-OH against other common lysine modifications, offering insights into expected fragmentation patterns and experimental considerations.
The growing interest in utilizing modified amino acids to enhance the therapeutic properties of peptides necessitates robust analytical techniques to characterize these complex molecules. This compound is a lysine derivative that introduces both a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a metal-chelating 2-picolinoyl moiety. The unique structural features of this modification are predicted to yield a distinct fragmentation signature in tandem mass spectrometry (MS/MS) compared to more conventional lysine modifications, such as acetylation.
Predictive Fragmentation Analysis: this compound vs. Acetyl-Lysine
While direct experimental data for peptides singularly modified with this compound is not extensively available in published literature, a predictive model of its fragmentation can be constructed based on the known behavior of its constituent parts: the Boc group, the picolinoyl group, and the peptide backbone. This allows for a valuable comparison with the well-documented fragmentation of acetylated lysine peptides.
Under collision-induced dissociation (CID), peptides modified with this compound are expected to exhibit a multi-stage fragmentation pattern. The initial and most labile component is the Boc group, which is known to readily undergo neutral losses. Following or concurrent with the loss of the Boc group, fragmentation of the picolinoyl moiety and the peptide backbone would occur.
In contrast, acetylated lysine peptides display a more straightforward fragmentation pattern, primarily involving cleavages along the peptide backbone to produce b- and y-type ions. A key diagnostic feature for lysine acetylation is the presence of a specific immonium ion.
Below is a summary of the predicted and known fragmentation characteristics:
| Feature | This compound Modified Peptides (Predicted) | Acetyl-Lysine Modified Peptides (Known) |
| Initial Fragmentation | Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). | Primarily peptide backbone fragmentation (b- and y-ions). |
| Characteristic Ions | Potential for a diagnostic ion corresponding to the picolinoyl-lysine side chain. | Characteristic immonium ion at m/z 126.1 and 143.1.[1] |
| Peptide Backbone Fragmentation | b- and y-ion series, potentially with reduced intensity for fragments retaining the full modification due to facile Boc group loss. | Prominent b- and y-ion series allowing for sequence determination. |
| Overall Complexity | Higher, with multiple competing fragmentation pathways involving the Boc group, picolinoyl group, and peptide backbone. | Lower, dominated by predictable peptide backbone cleavages. |
Experimental Protocols
To aid researchers in the analysis of these modified peptides, detailed experimental protocols are provided below.
Sample Preparation for Mass Spectrometry Analysis of Modified Peptides
-
Enzymatic Digestion:
-
The protein of interest is denatured, reduced, and alkylated.
-
Digestion is typically performed overnight at 37°C using a protease such as trypsin. The choice of enzyme should be considered based on the expected peptide sizes and the location of the modified lysine.
-
-
Peptide Desalting:
-
Prior to mass spectrometry, the digested peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with ionization.
-
-
Derivatization (for comparative analysis):
-
To introduce the this compound modification, synthetic peptide synthesis with the pre-modified amino acid is the most common approach.
-
For comparative analysis with other modifications like acetylation, peptides can be chemically acetylated using acetic anhydride.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Peptides are separated using a reversed-phase high-performance liquid chromatography (HPLC) system, typically with a C18 column.
-
A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with a small amount of formic acid is used to elute the peptides.
-
-
Mass Spectrometry:
-
The eluting peptides are ionized using electrospray ionization (ESI).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation by CID.
-
High-resolution mass analyzers such as Orbitrap or TOF are recommended for accurate mass measurements of precursor and fragment ions.
-
Workflow for Characterization
The logical workflow for the characterization of a peptide modified with this compound using mass spectrometry is depicted below.
Caption: Experimental workflow for mass spectrometry analysis.
Alternative Characterization Methods
While LC-MS/MS with CID is the workhorse for peptide characterization, other techniques can provide complementary information:
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These fragmentation methods are often gentler than CID and can be advantageous for preserving labile post-translational modifications, potentially allowing for better localization of the modification site without the initial loss of the Boc group.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements of precursor and fragment ions are crucial for confidently identifying the elemental composition of the modification and distinguishing it from other potential modifications with similar nominal masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For highly purified modified peptides, NMR can provide detailed structural information, including the precise location and conformation of the modification, which can be used to complement the mass spectrometry data.
References
A Comparative Purity Analysis of Synthetic Boc-Lys(2-Picolinoyl)-OH and its Alternatives for Peptide Synthesis
For researchers, scientists, and drug development professionals, the purity of protected amino acids is paramount for the successful synthesis of peptides with high fidelity and yield. This guide provides a comparative analysis of the purity of synthetic Nα-Boc-Nε-(2-Picolinoyl)-L-lysine (Boc-Lys(2-Picolinoyl)-OH) against several commercially available alternatives with different epsilon-amino protecting groups. The data presented is based on information from various suppliers and analytical studies.
The selection of an appropriate protected lysine derivative is a critical step in peptide synthesis, directly impacting coupling efficiency, potential side reactions, and the final purity of the target peptide. This compound is a derivative of lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is protected by a 2-picolinoyl group. This guide will compare its purity profile with other commonly used Boc-protected lysine derivatives.
Comparative Purity Data
The following table summarizes the purity of this compound and its alternatives as reported by various chemical suppliers. It is important to note that purity can vary between batches and suppliers.
| Compound | Protecting Group (ε-amino) | Reported Purity | Analytical Method(s) |
| This compound | 2-Picolinoyl | 99.0%[1] | Not Specified |
| Boc-Lys(Fmoc)-OH | Fluorenylmethyloxycarbonyl (Fmoc) | ≥99.0%[2][3], ≥99.8% Enantiomeric Purity[4][5] | HPLC[2], TLC[3] |
| Boc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | ≥97.0%, ≥99.0% | Not Specified |
| Boc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 99% min[6], min. 98%[7] | Not Specified |
| Boc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | >98.0%[8], 99%[9] | Titration[8], HPLC[8] |
Experimental Protocols
Accurate determination of the purity of protected amino acids relies on robust analytical methodologies. Below are detailed protocols for the key experiments commonly cited for purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Determination
HPLC is a cornerstone technique for assessing the purity of protected amino acids.[10][11] For enantiomeric purity, derivatization with a chiral reagent like Marfey's reagent or the use of a chiral stationary phase is common.[10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for general purity analysis. For enantiomeric analysis, a chiral column (e.g., protein-based or macrocyclic antibiotic-based) can be employed for direct separation.[11]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is common. The gradient can be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the protecting groups have strong absorbance (e.g., 254 nm for Fmoc, or lower wavelengths for other groups).
-
Sample Preparation: The protected amino acid is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks. For enantiomeric analysis, the ratio of the L- and D-enantiomer peaks is calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the protected amino acid and to detect any structurally related impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared with the expected structure of the molecule. The presence of unexpected signals may indicate impurities. For example, the characteristic peaks of the Boc group are typically found around 1.4 ppm.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the protected amino acid, providing further evidence of its identity and purity.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 0.1 mg/mL).
-
Analysis: The sample solution is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the protected amino acid. The observed mass-to-charge ratio (m/z) is compared to the calculated molecular weight.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic protected amino acid like this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Boc-Lys(Fmoc)-OH Novabiochem 84624-27-1 [sigmaaldrich.com]
- 3. Boc-Lys(Fmoc)-OH = 99.0 TLC sum of enantiomers 84624-27-1 [sigmaaldrich.com]
- 4. Fmoc-Lys(Boc)-OH [cem.com]
- 5. Fmoc-Lys(Boc)-OH [cem.com]
- 6. Boc-Lys(Ivdde)-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Boc-Lys(2-Cl-Z)-OH 54613-99-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Orthogonality of the 2-Picolinoyl Group: A Comparative Guide for Advanced Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. The 2-picolinoyl (Pico) group has emerged as a versatile tool in this regard, offering unique deprotection conditions that provide a high degree of orthogonality with other commonly employed protecting groups. This guide provides a comprehensive comparison of the 2-picolinoyl group's performance, supported by experimental data and detailed protocols, to aid in the design of efficient and selective synthetic routes.
The key to the 2-picolinoyl group's utility lies in its chemoselective cleavage. Unlike many ester-based protecting groups that require harsh acidic or basic conditions for removal, the Pico group can be efficiently cleaved under mild conditions using catalytic amounts of copper(II) acetate or iron(III) chloride.[1][2] This remarkable selectivity allows for the deprotection of hydroxyl groups acylated with a Pico group while leaving other sensitive functionalities and protecting groups, such as benzoyl (Bz), benzylidene, fluorenylmethoxycarbonyl (Fmoc), and p-methoxybenzyl (PMB), intact.[1][3]
Comparative Performance Data
The following tables summarize the quantitative data on the selective deprotection of the 2-picolinoyl group in the presence of other protecting groups, highlighting reaction conditions, catalyst loading, reaction times, and yields.
Table 1: Selective Deprotection of 2-Picolinoyl (Pico) Group in the Presence of Benzoyl (Bz) Groups
| Entry | Substrate (Starting Material) | Deprotection Conditions | Time (h) | Yield (%) | Ref. |
| 1 | 2-O-Pico, 3,4,6-tri-O-Bz-glucoside | 30 mol% Cu(OAc)₂ in MeOH/DCM | 0.5 | 95 | [1] |
| 2 | 2-O-Pico, 3,4,6-tri-O-Bz-glucoside | 30 mol% FeCl₃ in MeOH/DCM | 1.5 | 92 | [1] |
| 3 | 4-O-Pico, 2,3,6-tri-O-Bz-glucoside | 1.3 equiv. Cu(OAc)₂ in MeOH/DCM | 3 | 99 | [1] |
| 4 | 4-O-Pico, 2,3,6-tri-O-Bz-glucoside | 1.3 equiv. FeCl₃ in MeOH/DCM | 3.5 | 99 | [1] |
Table 2: Orthogonality with Other Common Protecting Groups
| Entry | Substrate | Protecting Groups Present | Deprotection Conditions for Pico | Pico Cleavage Yield (%) | Other Groups Intact? | Ref. |
| 1 | Glycoside with 2-O-Pico and 4,6-O-benzylidene | Benzylidene | 30 mol% Cu(OAc)₂ in MeOH/DCM | 98 | Yes | [3] |
| 2 | Glycoside with 2-O-Pico and 3-O-Fmoc | Fmoc | 30 mol% Cu(OAc)₂ in MeOH/DCM | 96 | Yes | [1] |
| 3 | Glycoside with 4-O-Pico and 6-O-PMB | p-Methoxybenzyl | 30 mol% FeCl₃ in MeOH/DCM | 99 | Yes | [1] |
| 4 | Di-Pico protected glycoside | Two Pico groups | 30 mol% Cu(OAc)₂ in MeOH/DCM | 91 (for both) | N/A | [1] |
Experimental Protocols
General Procedure for Catalytic Deprotection of the 2-Picolinoyl Group
To a solution of the picoloylated substrate in a mixture of methanol (MeOH) and dichloromethane (DCM) (typically in a 1:1 to 9:1 ratio) is added either copper(II) acetate (Cu(OAc)₂) or iron(III) chloride (FeCl₃) (30 mol% unless otherwise specified). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with a chelating agent like a saturated solution of ethylenediaminetetraacetic acid (EDTA) or by filtration through a pad of Celite. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the deprotected alcohol.[1][3]
Signaling Pathways and Experimental Workflows
The orthogonality of the 2-picolinoyl group can be visualized as a branching point in a synthetic pathway, allowing for selective deprotection without affecting other protected functionalities.
Caption: Orthogonal deprotection strategy using the 2-picolinoyl group.
The mechanism of the metal-catalyzed deprotection of the 2-picolinoyl group is believed to involve the formation of a chelate between the metal salt and the picolinoyl group, which activates the carbonyl group towards nucleophilic attack by the solvent (e.g., methanol).
Caption: Workflow for the catalytic deprotection of the 2-picolinoyl group.
Conclusion
The 2-picolinoyl protecting group offers a significant advantage in complex organic synthesis due to its unique and mild deprotection conditions. Its orthogonality with a wide range of other commonly used protecting groups, such as benzoyl, benzylidene, Fmoc, and PMB, allows for greater flexibility and efficiency in the design and execution of synthetic strategies. The use of catalytic copper(II) acetate or iron(III) chloride provides a chemoselective method for the removal of the Pico group, a valuable tool for researchers in the fields of carbohydrate chemistry, peptide synthesis, and drug development.
References
- 1. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bohrium.com [bohrium.com]
A Comparative Guide to Boc-Lys(2-Picolinoyl)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of automated solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. While the Boc (tert-butyloxycarbonyl) strategy is a well-established methodology, the selection of side-chain protecting groups for trifunctional amino acids like lysine is critical for orthogonality and minimizing side reactions. This guide provides a comparative overview of the performance of Boc-Lys(2-Picolinoyl)-OH, a less conventional lysine derivative, against the standard Boc-Lys(2-Cl-Z)-OH in automated peptide synthesizers.
Due to the limited availability of direct experimental data for this compound in peptide synthesis, this guide combines documented information on the picolinoyl protecting group from other areas of organic chemistry with established principles of Boc-SPPS to offer a prospective analysis.
Introduction to Lysine Protection in Boc-SPPS
In Boc-based peptide synthesis, the α-amino group is temporarily protected by the acid-labile Boc group. The ε-amino group of the lysine side chain requires a more robust protecting group that is stable to the repetitive TFA (trifluoroacetic acid) treatments used for Boc removal but can be cleaved at the final stage of synthesis, typically with strong acids like HF.
Boc-Lys(2-Cl-Z)-OH is a widely used derivative where the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the lysine side chain. This group offers good stability to TFA and is reliably cleaved by HF.
This compound introduces the 2-picolinoyl (Pico) group for side-chain protection. The picolinoyl group is known for its unique cleavage conditions, suggesting potential for orthogonal protection strategies in complex peptide synthesis.
Performance Comparison: this compound vs. Boc-Lys(2-Cl-Z)-OH
Table 1: General Properties and Performance Metrics
| Feature | This compound | Boc-Lys(2-Cl-Z)-OH |
| CAS Number | 122532-80-3[1] | 54613-99-9 |
| Molecular Formula | C17H25N3O5[1] | C19H27ClN2O6 |
| Molecular Weight | 351.40 g/mol [1] | 414.88 g/mol |
| Stability to Boc Deprotection (TFA) | Expected to be stable | Stable |
| Side-Chain Deprotection Conditions | Mildly acidic (catalytic Fe(III)/Cu(II)) or electrochemical[2] | Strong acid (e.g., HF) |
| Orthogonality | Potentially high due to unique cleavage | Moderate (cleavage under strong acid) |
| Published Performance Data in SPPS | Limited to non-existent | Extensive |
Table 2: Hypothetical Performance in Automated Peptide Synthesizers
| Parameter | This compound (Projected) | Boc-Lys(2-Cl-Z)-OH (Established) |
| Coupling Efficiency | Expected to be comparable to standard derivatives. | High (>99%) with standard coupling reagents. |
| Racemization Risk | Low, typical for urethane-protected amino acids. | Low. |
| Side Reaction Prevention | Potential to prevent side reactions due to the stability of the picolinoyl amide. | Effective in preventing side-chain acylation. |
| Compatibility with Standard Protocols | Coupling and Boc deprotection steps are compatible. Side-chain deprotection requires a separate, milder step. | Fully compatible with standard Boc-SPPS workflow. |
| Cleavage Cocktail | Final cleavage from resin and side-chain deprotection can be performed in two distinct, milder steps. | Requires strong, hazardous acids like HF for simultaneous cleavage and deprotection. |
Experimental Protocols
Standard Boc-SPPS Coupling Cycle
This protocol is generally applicable for both derivatives in an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM to remove the Boc group from the N-terminus of the growing peptide chain.
-
Washes: Wash the resin with DCM and isopropanol to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus with a solution of diisopropylethylamine (DIEA) in DCM.
-
Washes: Wash the resin with DCM.
-
Coupling: Add the Boc-protected lysine derivative (dissolved in DMF/DCM) and a coupling agent (e.g., HBTU/HOBt) to the reaction vessel. Allow the coupling reaction to proceed for the specified time.
-
Washes: Wash the resin with DCM and isopropanol to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle for the subsequent amino acids in the peptide sequence.
Side-Chain Deprotection and Cleavage
Boc-Lys(2-Cl-Z)-OH:
-
Final Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) to simultaneously cleave the peptide from the resin and remove the 2-Cl-Z group and other side-chain protecting groups.
This compound (Proposed Protocol):
This proposed protocol takes advantage of the milder cleavage conditions for the picolinoyl group and would be performed after the completion of the peptide chain elongation and before the final cleavage from the resin if a different cleavage strategy for the resin is desired.
-
On-Resin Picolinoyl Deprotection:
-
Final Cleavage from Resin: Proceed with the appropriate cleavage cocktail for the chosen resin (e.g., HF for PAM resin).
Visualizing the Workflow and Chemical Logic
The following diagrams illustrate the key chemical transformations and the logical workflow in utilizing this compound in automated peptide synthesis.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet underexplored, tool for automated peptide synthesis. Its primary advantage lies in the mild and selective cleavage of the picolinoyl protecting group, which opens avenues for orthogonal protection schemes that are not easily accessible with standard Boc-SPPS derivatives. This could be particularly beneficial for the synthesis of complex peptides requiring site-specific modifications of lysine residues while the peptide remains on the solid support.
However, the lack of comprehensive performance data necessitates further research to validate its efficiency in automated synthesizers. Key areas for investigation include:
-
Coupling kinetics: Determining the optimal coupling times and reagents.
-
Long-term stability: Assessing the stability of the picolinoyl group over numerous Boc deprotection cycles.
-
Scalability: Evaluating its performance in large-scale peptide synthesis.
For researchers and drug development professionals, this compound should be considered an advanced building block for specialized applications where its unique deprotection chemistry can be leveraged to overcome synthetic challenges. For routine peptide synthesis, Boc-Lys(2-Cl-Z)-OH remains the more established and predictable choice. As more data becomes available, the role of this compound in mainstream automated peptide synthesis may become more prominent.
References
A Head-to-Head Battle in Large-Scale Peptide Synthesis: Evaluating Boc-Lys(2-Picolinoyl)-OH
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting groups for trifunctional amino acids like lysine is a critical decision that significantly impacts process efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using Boc-Lys(2-Picolinoyl)-OH, comparing it with two commonly used alternatives in Boc-based Solid-Phase Peptide Synthesis (SPPS): Boc-Lys(Fmoc)-OH and Boc-Lys(2-Cl-Z)-OH.
The selection of an appropriate side-chain protecting group for lysine is paramount to prevent unwanted side reactions at the ε-amino group during peptide chain elongation. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect the N-α-Boc protection or other side-chain protecting groups, a principle known as orthogonality. This analysis delves into the performance and economic viability of three distinct orthogonal strategies within the Boc-SPPS framework.
Executive Summary: Key Comparative Metrics
| Feature | This compound | Boc-Lys(Fmoc)-OH | Boc-Lys(2-Cl-Z)-OH |
| Deprotection Strategy | Metal-ion assisted cleavage | Base-labile (Piperidine) | Acid-labile (Strong Acid, e.g., HF) |
| Orthogonality | High | High | Moderate |
| Deprotection Conditions | Mild, non-acidic | Mild, basic | Harsh, strong acid |
| Potential Side Reactions | Minimal reported | Potential for Fmoc-related side products | Risk of acid-sensitive residue modification |
| Cost of Monomer | High (Requires custom quote) | Moderate to High | Low to Moderate |
| Overall Cost-in-Use | Potentially lower for complex syntheses | Moderate | Low initial cost, but potential for higher downstream purification costs |
Performance and Experimental Data
This compound: The picolinoyl group offers a unique deprotection mechanism involving metal ion assistance, which provides a high degree of orthogonality. This can be particularly advantageous in the synthesis of complex peptides where multiple orthogonal protecting groups are required. The mild, non-acidic deprotection conditions are a significant benefit, preserving the integrity of acid-sensitive residues within the peptide sequence.
Boc-Lys(Fmoc)-OH: This derivative provides true orthogonality within the Boc-SPPS workflow, as the Fmoc group is selectively removed with a base, typically piperidine, while the Boc and other acid-labile protecting groups remain intact.[1][2][3] This strategy is well-established and widely used for the synthesis of peptides requiring side-chain modifications. However, the basic conditions for Fmoc removal can sometimes lead to side reactions, such as aspartimide formation or diketopiperazine formation, particularly in sensitive sequences.
Boc-Lys(2-Cl-Z)-OH: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a classic protecting group in Boc-SPPS. It is stable to the trifluoroacetic acid (TFA) used for N-α-Boc deprotection but is cleaved with strong acids like hydrofluoric acid (HF) during the final cleavage from the resin.[4] While cost-effective, the harsh acidic conditions required for its removal can be detrimental to peptides containing sensitive residues, potentially leading to lower yields and the generation of impurities that complicate downstream purification.
Cost Analysis
The cost of the lysine derivative itself is a primary consideration in large-scale synthesis.
-
This compound: Pricing for this reagent is typically available upon request from specialized chemical suppliers, suggesting a higher cost reflective of a more complex synthesis and niche market.
-
Boc-Lys(Fmoc)-OH: This is a commercially available reagent from multiple suppliers, with prices generally ranging from moderate to high, depending on the scale of purchase.
-
Boc-Lys(2-Cl-Z)-OH: This is generally the most economical of the three options, with readily available pricing from various chemical vendors.
However, a true cost-benefit analysis extends beyond the initial monomer cost. The potential for higher yields, increased purity, and reduced purification costs associated with milder deprotection strategies (as with this compound and Boc-Lys(Fmoc)-OH) can offset a higher initial investment, especially in the context of large-scale production where downstream processing constitutes a significant portion of the overall expenditure.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Boc Chemistry)
The following are generalized protocols. Specific reaction times and reagent equivalents should be optimized for each specific peptide sequence.
1. Resin Swelling: The appropriate resin (e.g., Merrifield, PAM) is swollen in dichloromethane (DCM) for 1-2 hours.
2. First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin using standard coupling reagents (e.g., DIC/HOBt or HATU).
3. N-α-Boc Deprotection: The Boc group is removed by treatment with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
4. Neutralization: The resin is neutralized with a base, typically 10% diisopropylethylamine (DIEA) in DCM.
5. Amino Acid Coupling: The next Boc-protected amino acid is coupled using a suitable activating agent.
6. Capping (Optional): Any unreacted amino groups are capped with acetic anhydride to prevent the formation of deletion sequences.
7. Repeat Cycles: Steps 3-6 are repeated for each amino acid in the sequence.
Specific Protocols for Lysine Derivatives
Incorporation of Boc-Lys(Side-Chain Protection)-OH:
The coupling of this compound, Boc-Lys(Fmoc)-OH, or Boc-Lys(2-Cl-Z)-OH follows the general amino acid coupling protocol (Step 5).
Side-Chain Deprotection:
-
This compound:
-
Reagents: Metal salt catalyst (e.g., Cu(OAc)₂, FeCl₃) in a suitable solvent system (e.g., MeOH/DCM).
-
Procedure: The peptide-resin is treated with a solution of the metal catalyst. The reaction is monitored by HPLC until completion. The resin is then washed thoroughly to remove metal contaminants.
-
-
Boc-Lys(Fmoc)-OH:
-
Reagent: 20-40% piperidine in N,N-dimethylformamide (DMF).
-
Procedure: The peptide-resin is treated with the piperidine solution for 10-30 minutes. The deprotection is often monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct. The resin is then washed extensively with DMF and DCM.
-
-
Boc-Lys(2-Cl-Z)-OH:
-
Reagent: Strong acid, typically anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole, p-cresol).
-
Procedure: This deprotection is typically performed concurrently with the final cleavage of the peptide from the resin in a specialized HF cleavage apparatus.
-
Visualizing the Workflow
The following diagrams illustrate the key decision points and workflows in large-scale Boc-SPPS when considering these lysine derivatives.
Caption: Comparative workflow for large-scale Boc-SPPS using different lysine derivatives.
Logical Decision Framework
The choice between these lysine derivatives is not straightforward and depends on several factors. The following diagram outlines a logical decision-making process.
Caption: Decision framework for selecting a lysine protecting group in Boc-SPPS.
Conclusion and Recommendations
The selection of a lysine protecting group for large-scale Boc-SPPS is a multi-faceted decision.
-
This compound emerges as a strong candidate for the synthesis of highly complex and acid-sensitive peptides where the utmost orthogonality is required. While the initial monomer cost may be higher, the potential for increased purity and yield due to its mild deprotection conditions could lead to significant downstream cost savings in purification.
-
Boc-Lys(Fmoc)-OH remains a robust and versatile option, providing a well-established and reliable method for orthogonal protection. It is particularly well-suited for syntheses that require selective on-resin modification of the lysine side chain.
-
Boc-Lys(2-Cl-Z)-OH is the most cost-effective option in terms of initial raw material expenditure. However, its reliance on harsh, final cleavage conditions makes it less suitable for acid-sensitive peptides and may lead to increased purification challenges and costs.
For drug development professionals, a thorough evaluation of the peptide's chemical nature, the complexity of the synthesis, and a comprehensive cost analysis that includes both raw materials and downstream processing is crucial. While Boc-Lys(2-Cl-Z)-OH may be tempting for its low upfront cost, the superior orthogonality and milder deprotection conditions offered by Boc-Lys(Fmoc)-OH and particularly this compound are likely to provide greater value and a higher probability of success in the challenging environment of large-scale peptide manufacturing.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Lys(2-Picolinoyl)-OH and Other Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the biological activity of peptides synthesized using Nα-Boc-Nε-(2-picolinoyl)-L-lysine (Boc-Lys(2-Picolinoyl)-OH) against peptides containing other common lysine derivatives. Due to the novel nature of the 2-picolinoyl modification, direct comparative studies are not yet widely available in published literature. Therefore, this guide focuses on establishing a robust experimental strategy for such a comparison, detailing the necessary protocols and data presentation methods to facilitate objective evaluation.
The choice of lysine side-chain protection and modification can significantly impact a peptide's biological properties, including its stability, receptor binding affinity, and cellular uptake. The 2-picolinoyl group, a metal-chelating moiety, offers unique potential for creating peptides with novel functions, such as targeted metal-ion delivery or enhanced catalytic activity. This guide will equip researchers with the tools to systematically investigate these properties.
Overview of Lysine Derivatives in Peptide Synthesis
The ε-amino group of lysine is a common site for modification to alter the physicochemical properties of peptides. Besides the 2-picolinoyl group, other frequently used lysine derivatives in Boc-based solid-phase peptide synthesis (SPPS) include those with protecting groups that are either retained in the final peptide or cleaved during synthesis.
Table 1: Comparison of Common Lysine Derivatives for Peptide Synthesis
| Derivative | Protecting/Modifying Group | Key Features & Rationale for Comparison | Potential Impact on Biological Activity |
| This compound | 2-Picolinoyl (Permanent) | Metal-chelating properties; potential for creating metallo-peptides; may influence conformation and receptor interaction. | Introduction of novel catalytic or binding activities; altered receptor specificity; potential for enhanced cellular uptake via metal transporters. |
| Boc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) (Cleavable) | Results in a free ε-amino group in the final peptide, providing a positive charge at physiological pH. | The positive charge can be crucial for interactions with negatively charged cell membranes (antimicrobial activity) or specific receptor binding sites. |
| Boc-Lys(Z)-OH | Benzyloxycarbonyl (Z) (Cleavable) | Also yields a free ε-amino group. The Z group is removed under different conditions than Boc, offering synthetic flexibility. | Similar to Boc-Lys(Boc)-OH, resulting in a positively charged lysine residue. |
| Boc-Lys(Ac)-OH | Acetyl (Ac) (Permanent) | Neutralizes the positive charge of the lysine side chain. | Can be used to probe the importance of the positive charge for biological activity; may alter peptide conformation and solubility. |
Experimental Design for Comparative Analysis
A systematic comparison requires the synthesis of a parent peptide sequence with different lysine modifications. The choice of the parent peptide will depend on the biological activity being investigated (e.g., an antimicrobial peptide, a receptor-binding peptide).
Quantitative Data Presentation
All quantitative data should be summarized in tables to facilitate a clear comparison of the different peptide derivatives.
Table 2: Hypothetical Comparative Biological Activity Data
| Peptide Derivative | Minimum Inhibitory Concentration (MIC) (µM) vs. E. coli | IC50 Cytotoxicity (µM) vs. HeLa cells | Receptor Binding Affinity (Kd) (nM) | Serum Half-life (t½) (hours) |
| Peptide-Lys(2-Picolinoyl) | 32 | >100 | 50 | 12 |
| Peptide-Lys(Free NH2) | 8 | 25 | 10 | 2 |
| Peptide-Lys(Ac) | >128 | >100 | 250 | 4 |
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides can be synthesized using a standard Boc-SPPS protocol on a peptide synthesizer or manually.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the resin's amino group.
-
Washing: Wash the resin thoroughly with DCM and neutralize with 5% diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Activate the desired Boc-protected amino acid (including the specific Boc-Lys derivative) with a coupling reagent such as HBTU in the presence of DIPEA in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) in a suitable broth medium overnight at 37°C.
-
Peptide Dilution: Prepare a series of twofold dilutions of the purified peptides in sterile broth in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
Receptor-Ligand Binding Assay: Fluorescence Polarization (FP)
FP is a technique used to measure the binding of a fluorescently labeled ligand to a larger molecule, such as a receptor.[4][5]
-
Reagents:
-
Fluorescently labeled version of the native ligand for the target receptor.
-
Purified target receptor.
-
Unlabeled test peptides (the synthesized lysine derivatives).
-
-
Assay Setup: In a microplate, combine the fluorescently labeled ligand at a fixed concentration with increasing concentrations of the unlabeled test peptide.
-
Receptor Addition: Add the purified receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a suitable plate reader. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: The unlabeled test peptides will compete with the fluorescent ligand for binding to the receptor, causing a decrease in fluorescence polarization. The data can be used to calculate the binding affinity (Kd or Ki) of the test peptides.
Serum Stability Assay
This assay assesses the proteolytic stability of the peptides in the presence of serum enzymes.[6]
-
Peptide Incubation: Incubate a known concentration of each peptide in human serum (e.g., 50% in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the peptide's half-life (t½) in serum.
Conclusion
By systematically applying the experimental framework outlined in this guide, researchers can generate robust and comparable data on the biological activities of peptides synthesized with this compound and other lysine derivatives. This will enable a clear understanding of the structure-activity relationships and facilitate the rational design of novel peptides with tailored biological functions for therapeutic and research applications. The unique metal-chelating ability of the 2-picolinoyl group presents an exciting avenue for the development of next-generation peptide-based drugs and tools.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Boc-Lys(2-Picolinoyl)-OH
Essential Safety and Handling Guide for Boc-Lys(2-Picolinoyl)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Profile:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of exposure risk.
| Risk Level | Required PPE | Purpose |
| Low | - Standard Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves | Protection against incidental skin contact and eye splashes during low-dust activities (e.g., weighing, solution preparation). |
| Medium | - Standard Lab Coat- Chemical Splash Goggles- Nitrile Gloves | Added eye protection for tasks with a higher risk of splashing (e.g., reagent addition, transfers). |
| High | - Full-length Lab Coat or Chemical Resistant Gown- Chemical Splash Goggles and Face Shield- Double Nitrile Gloves or Chemical Resistant Gloves- Dust Mask or Respirator (if significant dust is generated) | Maximum protection during procedures with a high potential for dust generation or splashing (e.g., bulk transfers, cleaning spills).[1][2][3] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| General Handling | Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[4] Avoid generating dust. Wash hands thoroughly after handling.[1][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong acids.[4] |
| Spill Cleanup | For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[1] For larger spills, wear appropriate PPE, contain the spill, and collect the material for disposal.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Disposal Plan
All waste materials should be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste through a licensed waste disposal company. Do not dispose of down the drain. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) should be placed in a sealed, labeled container for chemical waste disposal. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
